Product packaging for Laninamivir octanoate(Cat. No.:CAS No. 203120-46-1)

Laninamivir octanoate

Cat. No.: B1674464
CAS No.: 203120-46-1
M. Wt: 472.5 g/mol
InChI Key: UKTIJASCFRNWCB-RMIBSVFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Laninamivir octanoate hydrate is a fatty acid ester.
This compound has been used in trials studying the treatment of Asthma.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36N4O8 B1674464 Laninamivir octanoate CAS No. 203120-46-1

Properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIJASCFRNWCB-RMIBSVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314719
Record name Laninamivir octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203120-46-1
Record name Laninamivir octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203120-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laninamivir octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laninamivir octanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11888
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Laninamivir octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANINAMIVIR OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E026V904RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Laninamivir Octanoate: A Long-Acting Neuraminidase Inhibitor for Influenza

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laninamivir octanoate is a long-acting, inhaled neuraminidase (NA) inhibitor approved for the treatment and prophylaxis of influenza. Administered as a prodrug, it is rapidly converted in the respiratory tract to its active metabolite, laninamivir. This active form exhibits potent inhibitory activity against a wide range of influenza A and B virus strains, including those resistant to other neuraminidase inhibitors like oseltamivir. A key feature of laninamivir is its prolonged retention in the lungs, allowing for a single-dose treatment regimen. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, preclinical and clinical efficacy, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound's therapeutic effect stems from the potent and sustained inhibition of the influenza virus neuraminidase enzyme by its active metabolite, laninamivir.[1] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[1] By blocking this enzymatic activity, laninamivir prevents the spread of the virus to other cells in the respiratory tract, thereby curtailing the infection.

The long-acting nature of laninamivir is attributed to its slow dissociation from the neuraminidase enzyme and its prolonged retention within the respiratory tract following a single inhaled dose.[2]

Below is a diagram illustrating the influenza virus life cycle and the point of intervention for neuraminidase inhibitors.

Influenza_Lifecycle Influenza Virus Life Cycle and Neuraminidase Inhibition cluster_host Host Cell Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating (Viral RNA release) Entry->Uncoating Replication 3. Replication & Transcription (Nucleus) Uncoating->Replication Translation 4. Protein Synthesis (Ribosomes) Replication->Translation Assembly 5. Virion Assembly Translation->Assembly Budding 6. Budding Assembly->Budding Release 7. Viral Release Budding->Release NewVirions New Virus Particles (Trapped) Virus Influenza Virus Virus->Entry Attachment to sialic acid receptors NeuraminidaseInhibitor Laninamivir (Neuraminidase Inhibitor) NeuraminidaseInhibitor->Release Inhibits neuraminidase, preventing viral release

Caption: Influenza virus life cycle and the inhibitory action of Laninamivir.

Pharmacokinetics and Pharmacodynamics

This compound is administered via inhalation as a dry powder or through a nebulizer.[3] Following administration, the prodrug is rapidly hydrolyzed to the active laninamivir in the respiratory tract.

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound and its active metabolite, laninamivir, have been evaluated in healthy volunteers. A key characteristic is the rapid appearance of the prodrug in plasma, followed by a slower decline of the active metabolite, which exhibits a long half-life.[4]

Table 1: Pharmacokinetic Parameters of this compound and Laninamivir in Healthy Adults

ParameterThis compound (40 mg, DPI)Laninamivir (from 40 mg LO, DPI)Laninamivir (from 160 mg LO, Nebulizer)
Cmax (ng/mL) -54.8 (11.8)[3]26.6 (1.6)[3]
Tmax (hr) 0.25 (median)[4]4.0 (median)[4]6.0 (median)[3]
t1/2 (hr) 2.6[5]74.4[4]115.6 (46.1)[3]
AUCinf (ng·h/mL) -5,059 (2,650)[3]1,629 (609)[3]
Values are presented as mean (SD) unless otherwise stated. DPI: Dry Powder Inhaler; LO: this compound.
Pharmacodynamics: In Vitro Inhibitory Activity

Laninamivir demonstrates potent inhibitory activity against a broad spectrum of influenza A and B viruses, including strains resistant to oseltamivir. The 50% inhibitory concentration (IC50) values highlight its efficacy.

Table 2: In Vitro Neuraminidase Inhibitory Activity of Laninamivir

Influenza Virus StrainLaninamivir IC50 (nM)
Influenza A(H1N1)pdm09 0.27 ± 0.05[6]
Influenza A(H3N2) 0.62 ± 0.05[6]
Influenza B 3.26 ± 0.26[6]
Oseltamivir-resistant H1N1 (H275Y) Effective inhibition reported[1]
Avian Influenza H5N1 Effective inhibition reported[1]
Values are presented as mean ± standard deviation.

Preclinical and Clinical Efficacy

The efficacy of this compound has been established through extensive preclinical animal models and human clinical trials.

In Vivo Efficacy in Animal Models

In mouse models of influenza infection, a single intranasal administration of this compound has been shown to be superior or equivalent to repeated administrations of oseltamivir in reducing viral titers in the lungs and improving survival rates, even against highly lethal influenza strains.[7][8]

Clinical Efficacy in Humans

Clinical trials in adults and children have demonstrated that a single inhaled dose of this compound is effective for the treatment of seasonal influenza.[2][9] Comparative studies have shown its non-inferiority to a standard 5-day course of oral oseltamivir.[9]

Table 3: Clinical Efficacy of this compound vs. Oseltamivir in Adults with Seasonal Influenza

Efficacy EndpointThis compound (40 mg, single dose)Oseltamivir (75 mg, twice daily for 5 days)
Median Time to Illness Alleviation (hours) 73.0[9]73.6[9]
Proportion of Patients Shedding Virus on Day 3 27.6%[10]37.7%[10]
Overall Efficacy Rate (Physician's Judgment) 97.6% (Type A), 93.3% (Type B)[11]-

Post-marketing surveillance has further confirmed the effectiveness of this compound in a real-world clinical setting.[11] Studies have also shown a lower rate of viral shedding in patients treated with laninamivir compared to oseltamivir.[10]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of this compound.

Neuraminidase Inhibition Assay

This assay quantifies the inhibitory activity of laninamivir against the influenza neuraminidase enzyme.

NI_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Virus Virus Sample (Containing Neuraminidase) Incubation1 Incubate Virus with Laninamivir Virus->Incubation1 Laninamivir Serial Dilutions of Laninamivir Laninamivir->Incubation1 Substrate Add Fluorogenic Substrate (e.g., MUNANA) Incubation1->Substrate Incubation2 Incubate at 37°C Substrate->Incubation2 Fluorescence Measure Fluorescence Incubation2->Fluorescence IC50 Calculate IC50 Value Fluorescence->IC50

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

Methodology:

  • Virus Preparation: Influenza virus stocks are diluted to an appropriate concentration.

  • Compound Dilution: Laninamivir is serially diluted to create a range of concentrations.

  • Incubation with Inhibitor: The virus is pre-incubated with the various concentrations of laninamivir to allow for binding to the neuraminidase enzyme.

  • Substrate Addition: A fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Enzymatic Reaction: The mixture is incubated at 37°C to allow the neuraminidase to cleave the substrate.

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

  • IC50 Calculation: The concentration of laninamivir that inhibits 50% of the neuraminidase activity (IC50) is calculated by plotting the fluorescence intensity against the inhibitor concentration.

In Vivo Mouse Model of Influenza Infection

This model is used to assess the in vivo efficacy of antiviral compounds.

Methodology:

  • Animal Model: Typically, BALB/c mice are used.

  • Virus Inoculation: Mice are anesthetized and intranasally inoculated with a specific dose of an influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).

  • Treatment Administration: this compound is administered intranasally as a single dose at a specified time point post-infection. Control groups may receive a placebo or a comparator drug like oseltamivir.

  • Monitoring: Mice are monitored daily for changes in body weight, signs of illness, and survival for a defined period (e.g., 20 days).

  • Viral Titer Determination: At selected time points, subsets of mice are euthanized, and their lungs are harvested to determine the viral load using a plaque assay.[12]

Plaque Assay for Viral Titration

This assay is the gold standard for quantifying infectious virus particles.

Methodology:

  • Cell Culture: A monolayer of susceptible cells, such as Madin-Darby canine kidney (MDCK) cells, is prepared in multi-well plates.[13]

  • Serial Dilution: The virus-containing sample (e.g., lung homogenate) is serially diluted.

  • Infection: The cell monolayers are infected with the virus dilutions.

  • Overlay: After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) to restrict the spread of progeny virus to adjacent cells.[13]

  • Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaque-forming units (PFU) per milliliter is then calculated based on the dilution factor.[14]

Conclusion

This compound represents a significant advancement in the management of influenza. Its unique long-acting profile, delivered through a single inhaled dose, offers a convenient and effective treatment option. The potent and broad-spectrum activity against various influenza strains, including those resistant to other antivirals, underscores its clinical importance. The data presented in this technical guide, from in vitro inhibitory assays to robust clinical trials, provide a strong foundation for its continued use and for future research in the field of anti-influenza drug development.

References

The Prodrug Advantage: A Technical Guide to Laninamivir Octanoate's Conversion to Laninamivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the prodrug characteristics of laninamivir octanoate and its metabolic conversion to the active antiviral agent, laninamivir. This compound (LO) is a long-acting neuraminidase inhibitor designed for inhaled administration to treat and prevent influenza A and B virus infections.[1][2] Its efficacy is rooted in its unique prodrug design, which facilitates targeted delivery and sustained therapeutic concentrations within the respiratory tract.

Physicochemical and Structural Characteristics

This compound is the octanoyl ester prodrug of laninamivir.[3][4] This structural modification significantly alters its physicochemical properties compared to the active metabolite, laninamivir. The addition of the lipophilic octanoate ester tail enhances the molecule's ability to be retained in the lungs, a critical factor for its long-acting profile.[4][5]

PropertyThis compound (Prodrug)Laninamivir (Active Drug)
IUPAC Name (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid[6](4S,5R,6R)-5-acetamido-4-carbamimidamido-6-[(1R,2R)-3-hydroxy-2-methoxypropyl]-5,6-dihydro-4H-pyran-2-carboxylic acid[1]
Molecular Formula C21H36N4O8[6][7]C13H22N4O7[1][8]
Molecular Weight 472.53 g/mol [7]346.34 g/mol [8]
Solubility Insoluble in water[7]Data not explicitly available, but described as hydrophilic[9]
CAS Number 203120-46-1[6][7]203120-17-6[1][10]

Mechanism of Bioactivation: From Prodrug to Active Inhibitor

Following inhalation, this compound is delivered directly to the pulmonary tissues, the primary site of influenza virus infection.[11][12] As a prodrug, it has low intrinsic activity against the viral neuraminidase enzyme.[13] Its therapeutic effect is dependent on its hydrolytic bioactivation to laninamivir.[11][12]

This conversion is an enzymatic process. Studies have identified two key enzymes in human pulmonary tissue responsible for this hydrolysis: S-formylglutathione hydrolase (esterase D; ESD) and acyl-protein thioesterase 1 (APT1) .[11][12] These enzymes cleave the octanoyl ester moiety, releasing the active drug laninamivir.[3][12] The hydrophilic nature of laninamivir, combined with poor cellular efflux, leads to its prolonged retention in the respiratory tract, allowing for a single-dose administration regimen.[9][14][15]

G cluster_0 Respiratory Tract LO This compound (LO) (Inhaled Prodrug) Hydrolysis Enzymatic Hydrolysis LO->Hydrolysis Laninamivir Laninamivir (Active Drug) Hydrolysis->Laninamivir NA Influenza Neuraminidase Laninamivir->NA Binds to active site Inhibition Inhibition of Viral Release NA->Inhibition Enzymes Esterase D (ESD) Acyl-protein thioesterase 1 (APT1) Enzymes->Hydrolysis

Bioactivation pathway of this compound.

Pharmacokinetic Profile

The prodrug strategy profoundly influences the pharmacokinetic profile of laninamivir. After a single inhaled administration of this compound, the prodrug is rapidly absorbed, while the active metabolite, laninamivir, exhibits a prolonged half-life in both plasma and, more importantly, in the epithelial lining fluid (ELF) of the lungs.[13][16] This sustained high concentration in the ELF is crucial for its long-lasting antiviral effect.[13][17]

Table 2: Pharmacokinetic Parameters in Healthy Adults After a Single 40 mg Inhaled Dose

CompoundMatrixTmax (h)t1/2 (h)CmaxAUC
This compound Plasma~0.3[13]~2.6[13]--
Laninamivir Plasma~3.5[13]~45.7[13]--
Laninamivir Epithelial Lining Fluid (ELF)-Longer than in plasma[13]8.57 µg/ml (First BAL)[13]-

Data compiled from studies involving healthy adult volunteers.[13] Tmax (Time to maximum concentration), t1/2 (Elimination half-life), Cmax (Maximum concentration), AUC (Area under the curve). BAL (Bronchoalveolar lavage).

The data clearly demonstrates that laninamivir concentrations in the ELF remain well above the 50% inhibitory concentrations (IC50) for viral neuraminidases for up to 240 hours (10 days) post-inhalation, supporting the efficacy of a single-dose treatment.[13][16]

Experimental Protocols

Identification of LO-Hydrolyzing Enzymes in Human Pulmonary Tissue

The following protocol is a summary of the methodology used to identify the key enzymes responsible for the bioactivation of this compound.[11][12]

Objective: To isolate and identify the specific enzymes from human pulmonary tissue that hydrolyze this compound to laninamivir.

Methodology:

  • Tissue Fractionation:

    • Pooled human pulmonary subcellular fractions (S9, microsomes, and cytosol) are prepared from lung homogenates.[3]

    • The S9 fraction (supernatant obtained after centrifugation at 9,000 x g) is used for further analysis as substantial hydrolysis of LO is observed in this fraction.[13]

  • Chromatographic Separation:

    • The pulmonary tissue extract undergoes gel-filtration chromatography.[11]

    • This process separates proteins based on their size, and the LO-hydrolyzing activity is observed to separate into two distinct peaks (Peak I and Peak II).[11][12]

  • Proteomic Correlation Profiling:

    • Fractions from each activity peak are collected.

    • The proteins within these fractions are identified and quantified using mass spectrometry.[11][12]

    • A correlation analysis is performed to match the protein abundance profiles with the enzymatic activity profiles across the fractions.

  • Candidate Enzyme Identification & Confirmation:

    • Proteins with a high correlation coefficient are selected as potential candidates. S-formylglutathione hydrolase (esterase D; ESD) and acyl-protein thioesterase 1 (APT1) are identified as the most likely candidates for Peak I and Peak II, respectively.[11][12]

    • The hydrolyzing activity of recombinant ESD and APT1 proteins is tested to confirm their ability to convert LO to laninamivir.[11]

    • Inhibition studies using a specific APT1 inhibitor (palmostatin B) are conducted to confirm the role of APT1 in the hydrolysis observed in Peak II.[11][12]

  • Immunohistochemical Localization:

    • Immunohistochemical analysis is performed on human lung tissue to determine the localization of ESD and APT1. Both enzymes are found to be mainly localized in the pulmonary epithelia, confirming their presence at the site of action.[11][12]

G cluster_workflow Experimental Workflow A Human Pulmonary S9 Fraction B Gel-Filtration Chromatography A->B C Separation into Two Activity Peaks (Peak I & Peak II) B->C D Mass Spectrometry (Proteomic Analysis of Fractions) C->D E Correlation Profiling (Enzyme Activity vs. Protein Abundance) D->E F Identify Candidate Enzymes (ESD for Peak I, APT1 for Peak II) E->F G Confirmation with Recombinant Proteins F->G H Immunohistochemistry (Localization in Pulmonary Epithelia) F->H

Workflow for identifying LO-hydrolyzing enzymes.

Conclusion

The design of this compound as a lipophilic prodrug is a sophisticated and highly effective strategy for treating influenza. By facilitating targeted delivery to the lungs and leveraging specific endogenous pulmonary enzymes for bioactivation, this approach ensures prolonged high concentrations of the active drug, laninamivir, at the site of infection. This sustained exposure allows for a convenient and effective single-dose treatment regimen, representing a significant advancement in antiviral therapy. The detailed understanding of its conversion mechanism and pharmacokinetic profile underscores the power of prodrug technology in optimizing drug delivery and enhancing therapeutic outcomes.

References

In Vitro Inhibitory Activity of Laninamivir Octanoate Against Neuraminidase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Laninamivir octanoate (CS-8958) is a long-acting neuraminidase inhibitor (LANI) developed for the treatment and prophylaxis of both Influenza A and B virus infections.[1][2] It is administered as an inhaled prodrug, which is designed for targeted delivery to the respiratory tract.[3][4] Upon reaching the lungs, this compound is hydrolyzed by esterases in the respiratory epithelium into its active form, laninamivir (R-125489).[4][5] This active metabolite is a potent inhibitor of the influenza neuraminidase (NA) enzyme, a critical glycoprotein on the surface of the virus.[3][4] The NA enzyme facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues, thereby enabling the spread of the infection.[3] By competitively binding to the active site of the neuraminidase enzyme, laninamivir blocks this crucial step in the viral life cycle, effectively halting the propagation of the virus.[3][4]

Data Presentation: In Vitro Neuraminidase Inhibition

The inhibitory activity of both the prodrug (this compound) and its active form (Laninamivir) has been quantified against various influenza A neuraminidase subtypes. The 50% inhibitory concentration (IC50) values demonstrate the high potency of the active metabolite, laninamivir, and the group-specific preferences of both compounds.

Table 1: IC50 Values for Laninamivir and this compound Against Recombinant Influenza A Neuraminidase Subtypes

InhibitorNeuraminidase SubtypeGroupIC50 (nM)95% Confidence Interval (CI)
Laninamivir N5 (typical Group 1)10.900.77 - 1.05
p09N1 (atypical Group 1)11.831.63 - 2.06
p57N2 (typical Group 2)23.122.65 - 3.67
This compound N5 (typical Group 1)1389344 - 440
p09N1 (atypical Group 1)1947812 - 1105
p57N2 (typical Group 2)2129108 - 154

Data sourced from a study by Varghese et al. (2011), which analyzed recombinant NA proteins expressed in a baculovirus system.[1]

The data indicates that the active form, laninamivir, is a highly potent inhibitor across all tested subtypes, with IC50 values in the low nanomolar range.[1] Notably, laninamivir and zanamivir are generally more effective against group 1 NAs (like N5) than group 2 NAs.[1] The prodrug, this compound, shows significantly lower inhibitory activity, with IC50 values several orders of magnitude higher, which is expected for a prodrug.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following protocols outline standard procedures for assessing neuraminidase inhibition and overall antiviral efficacy.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-α-d-neuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[6]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (this compound or Laninamivir) and perform serial dilutions to achieve a range of desired concentrations.

    • Dilute purified, recombinant neuraminidase enzyme to a working concentration (e.g., 10 nM) in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS).[1]

    • Prepare the MUNANA substrate solution (e.g., 166 µM) in a reaction buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).[1]

  • Incubation:

    • In a 96-well microplate, mix equal volumes (e.g., 10 µL) of the diluted inhibitor and the purified NA enzyme.[1]

    • Include control wells containing enzyme with buffer only (no inhibitor) and wells with buffer only (no enzyme, for background fluorescence).

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the MUNANA substrate solution (e.g., 30 µL) to all wells.[1]

    • Incubate the plate at 37°C for a defined period (e.g., 1 hour).[7]

  • Measurement and Analysis:

    • Stop the reaction by adding a stop solution (e.g., a high pH glycine-NaOH buffer).

    • Measure the fluorescence using a microplate reader with appropriate excitation (e.g., ~365 nm) and emission (e.g., ~450 nm) wavelengths.

    • Subtract the background fluorescence, calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control, and plot the results.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

This assay evaluates the inhibitor's efficacy in preventing viral replication within a host cell culture system.

Principle: Madin-Darby Canine Kidney (MDCK) cells, which are highly susceptible to influenza virus, are infected and treated with the antiviral compound.[6] The reduction in viral replication is quantified by measuring the viral titer, often through a 50% Tissue Culture Infective Dose (TCID50) assay or by counting viral plaques.[6][8]

Detailed Protocol:

  • Cell Culture:

    • Culture MDCK cells in a suitable medium (e.g., MEM with 5% FBS) until they form a confluent monolayer in 96-well or larger format plates.[9]

  • Virus Infection:

    • Wash the cell monolayer with PBS.

    • Infect the cells with a known amount of influenza virus (e.g., 50-100 TCID50) for a set adsorption period (e.g., 1 hour) at 33-37°C.[6][9]

  • Inhibitor Treatment:

    • After adsorption, remove the virus inoculum and wash the cells.

    • Add a culture medium containing serial dilutions of the inhibitor (this compound).

    • Include untreated virus-infected cells (virus control) and uninfected cells (mock control).

  • Incubation and Observation:

    • Incubate the plates at 33-37°C in a 5% CO2 incubator for a period sufficient for multiple replication cycles (e.g., 48-72 hours).[6]

    • Observe the cells daily for the development of a cytopathic effect (CPE).

  • Quantification and Analysis:

    • TCID50 Method: At the end of the incubation period, collect the culture supernatants. Perform a hemagglutination assay with red blood cells (e.g., guinea pig) to determine the presence of virus in each well.[6] Calculate the viral titer using the Behrens-Kärber or Reed-Muench method.[6]

    • Plaque Reduction Method: For this variation, after inhibitor treatment, the cells are overlaid with a semi-solid medium (e.g., containing agar or Avicel) to restrict virus spread to adjacent cells, forming localized lesions (plaques). After incubation, cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

    • The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the viral titer or plaque number by 50% compared to the untreated virus control.

Mandatory Visualizations

Caption: Mechanism of Laninamivir: Prodrug conversion and neuraminidase inhibition.

G start Start prep 1. Prepare Reagents - Serial dilutions of Inhibitor - Purified NA Enzyme - MUNANA Substrate start->prep incubate 2. Pre-incubation Mix Inhibitor + NA Enzyme (30 min @ Room Temp) prep->incubate reaction 3. Initiate Reaction Add MUNANA Substrate (1 hr @ 37°C) incubate->reaction measure 4. Measure Fluorescence (Excitation: ~365nm, Emission: ~450nm) reaction->measure analyze 5. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve measure->analyze end Determine IC50 Value analyze->end

Caption: Workflow for the fluorometric neuraminidase (NA) inhibition assay.

References

Laninamivir Octanoate: A Technical Guide to its Role in Inhibiting Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of laninamivir octanoate, a long-acting neuraminidase inhibitor, and its core function in the inhibition of viral replication. The document details the mechanism of action, presents quantitative data on its efficacy, outlines experimental protocols for its evaluation, and visualizes key pathways and workflows.

Core Mechanism of Action: Inhibition of Neuraminidase

This compound is an inhaled antiviral prodrug. Following administration, it is hydrolyzed by esterases in the respiratory tract to its active form, laninamivir.[1] Laninamivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[2][3]

The NA enzyme plays a critical role in the final stage of the influenza virus replication cycle.[4][5] Its primary function is to cleave sialic acid residues that link newly formed virions to the surface of the infected host cell and to each other.[5][6] This cleavage is essential for the release of progeny viruses, allowing them to infect other cells and propagate the infection.[4]

Laninamivir binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid.[3] This inhibition leads to the aggregation of newly formed virus particles on the cell surface and prevents their release, thus halting the spread of the infection.[2][4] Due to its long retention in the respiratory tract, a single administration of this compound can maintain a high concentration of the active laninamivir for an extended period, providing a long-lasting inhibitory effect on viral replication.[1]

G Laninamivir_Octanoate This compound (Prodrug) Laninamivir Laninamivir (Active Drug) Laninamivir_Octanoate->Laninamivir Hydrolysis in Respiratory Tract Inhibition Inhibition Laninamivir->Inhibition Influenza_Virus Influenza Virus Host_Cell_Membrane Host_Cell_Membrane Influenza_Virus->Host_Cell_Membrane 1. Attachment & Entry Neuraminidase Neuraminidase (NA) Released_Virion Released_Virion Neuraminidase->Released_Virion 4. Cleaves Sialic Acid for Virion Release Inhibition->Neuraminidase Blocks Active Site Budding_Virion Budding_Virion Host_Cell_Membrane->Budding_Virion 2. Replication & Assembly Budding_Virion->Neuraminidase 3. NA on Virion Surface

Quantitative Data on Efficacy

The efficacy of laninamivir and its prodrug, this compound, has been quantified through in vitro neuraminidase inhibition assays and clinical trials.

In Vitro Neuraminidase Inhibition

The inhibitory activity of laninamivir is typically measured as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.

Influenza Virus Strain/SubtypeLaninamivir IC50 (nM)This compound IC50 (nM)Reference
Influenza A
N5 (typical group 1)0.90389[7]
p09N1 (atypical group 1)1.83947[7]
p57N2 (typical group 2)3.12129[7]
Influenza B
B/Lee/403.26 ± 0.26 (mean ± SD)Not Reported
Clinical Trial Data: Viral Shedding and Load Reduction

Clinical trials provide evidence of the in vivo efficacy of this compound by measuring the reduction in viral shedding and viral load in treated individuals.

Clinical Trial OutcomeThis compound Treatment GroupComparator/Placebo GroupKey FindingsReference
Viral Shedding (Culture Positive)
Day 3 post-treatment (40 mg)Significantly lower proportion of culture-positive patients (p=0.002)PlaceboThis compound significantly reduces the proportion of patients shedding viable virus.[1]
Day 3 post-treatment (80 mg)Significantly lower proportion of culture-positive patients (p=0.020)Placebo[1]
Day 6 post-treatment (20 mg, H1N1-infected)0% (0/40)Oseltamivir (25.0%, 8/32)Significantly lower viral shedding compared to oseltamivir in H1N1-infected children.[3]
Viral Load (qRT-PCR)
Day 3 post-treatment (40 mg)Statistically significant reduction in viral shedding (p<0.001)PlaceboDemonstrates a rapid antiviral effect.[1]
Day 3 post-treatment (80 mg)Statistically significant reduction in viral shedding (p=0.070)Placebo[1]
Virus Positivity Rate (TCID50)
Second visit (influenza A H3N2)14.3%Not ApplicableVirus positivity decreases over time with treatment.[8]
Second visit (influenza B)23.8%Not Applicable[8]
Third visit (influenza A H3N2)0.0%Not Applicable[8]
Third visit (influenza B)4.8%Not Applicable[8]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based using MUNANA)

This protocol outlines the key steps for determining the IC50 value of laninamivir against influenza neuraminidase.

Materials:

  • Influenza virus stock (cultured in MDCK cells or embryonated chicken eggs)

  • Laninamivir (and this compound) stock solutions

  • 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Stop Solution (e.g., NaOH in ethanol)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of laninamivir and this compound in assay buffer to achieve a range of concentrations for IC50 determination.

    • Prepare a working solution of MUNANA substrate in assay buffer.

    • Dilute the influenza virus stock in assay buffer to a concentration that yields a linear increase in fluorescence over the reaction time.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted virus to each well (except for no-virus controls).

    • Add an equal volume of the serially diluted inhibitor (laninamivir or this compound) to the wells. Include wells with assay buffer only as a no-inhibitor control.

    • Incubate the plate at room temperature for a specified time (e.g., 45 minutes) to allow the inhibitor to bind to the neuraminidase.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 1 hour).

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution to each well.

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.[9]

  • Data Analysis:

    • Subtract the background fluorescence (from no-virus control wells).

    • Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Enzymatic Reaction cluster_measure 4. Measurement & Analysis Prep_Inhibitor Prepare serial dilutions of Laninamivir Add_Inhibitor Add inhibitor dilutions to respective wells Prep_Inhibitor->Add_Inhibitor Prep_Virus Dilute Influenza Virus Add_Virus Add diluted virus to 96-well plate Prep_Virus->Add_Virus Prep_Substrate Prepare MUNANA substrate solution Add_Substrate Add MUNANA substrate to all wells Prep_Substrate->Add_Substrate Add_Virus->Add_Inhibitor Incubate_1 Incubate at RT (e.g., 45 min) Add_Inhibitor->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C (e.g., 60 min) Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Fluorescence Read fluorescence (Ex: 355nm, Em: 460nm) Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

Signaling Pathways and Logical Relationships

The primary interaction of laninamivir is with a viral protein, not a host cell signaling molecule. Therefore, its effect is a direct inhibition of a specific step in the viral replication cycle rather than a modulation of intracellular signaling pathways. The logical relationship is a straightforward cause-and-effect: the introduction of laninamivir leads to the inhibition of neuraminidase, which in turn prevents viral release and propagation.

G Laninamivir_Octanoate_Admin Inhaled Administration of This compound Hydrolysis Hydrolysis to Active Laninamivir Laninamivir_Octanoate_Admin->Hydrolysis NA_Inhibition Neuraminidase Inhibition Hydrolysis->NA_Inhibition Viral_Aggregation Aggregation of Virions on Host Cell Surface NA_Inhibition->Viral_Aggregation Replication_Halted Inhibition of Viral Replication & Spread Viral_Aggregation->Replication_Halted

References

Pharmacokinetics and Metabolism of Inhaled Laninamivir Octanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laninamivir octanoate (LO) is a long-acting inhaled neuraminidase inhibitor approved for the treatment and prophylaxis of influenza A and B viruses.[1] It is administered as an inactive octanoyl ester prodrug of its active metabolite, laninamivir. This prodrug design is central to its clinical efficacy, allowing for a single inhalation treatment course. The unique pharmacokinetic (PK) and metabolic profile of this compound facilitates high and sustained concentrations of active laninamivir at the primary site of infection—the respiratory tract—while maintaining low systemic exposure. This document provides an in-depth technical overview of the metabolism, pharmacokinetics, and associated experimental methodologies for inhaled this compound, intended for researchers, scientists, and drug development professionals.

Metabolism and Bioactivation

Following inhalation, this compound is deposited in the respiratory tract where it undergoes rapid and efficient hydrolytic bioactivation.

  • Conversion Pathway : The octanoyl ester moiety of the prodrug is cleaved to release the pharmacologically active laninamivir.[2] When dissolved in an aqueous environment like the respiratory tract lining, this compound exists in equilibrium as a 9:1 mixture of its 3-acyl (major) and 2-acyl (minor) forms.[3]

  • Key Enzymes : This metabolic conversion is catalyzed by endogenous esterases present in human pulmonary tissue.[2] The primary enzymes identified as responsible for this bioactivation are S-formylglutathione hydrolase (also known as Esterase D, ESD) and Acyl-protein thioesterase 1 (APT1, also known as lysophospholipase 1 or LYPLA1).[1][2]

G Metabolic Bioactivation of this compound cluster_lung Pulmonary Tissue cluster_action Pharmacological Action LO This compound (LO) (Inhaled Prodrug) LAN Laninamivir (Active Metabolite) LO->LAN Hydrolysis NA Influenza Neuraminidase LAN->NA Inhibition Enzymes Pulmonary Esterases (Esterase D, APT1) Enzymes->LO catalyzes

Figure 1: Metabolic conversion of this compound to active laninamivir in the lungs.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by prolonged retention in the lungs and slow systemic absorption and elimination.

High and sustained concentrations of active laninamivir in the epithelial lining fluid (ELF) of the respiratory tract are the hallmark of its therapeutic efficacy.[1][4]

  • Prolonged Retention : Studies in mice demonstrated that after intranasal administration, laninamivir is localized primarily within the epithelial cells of the airway.[5] This prolonged retention is attributed to a three-step process:

    • Efficient uptake of the lipophilic prodrug, this compound, into the airway epithelial cells.

    • Rapid intracellular hydrolysis of the prodrug into the more polar active metabolite, laninamivir.

    • Limited and slow efflux of laninamivir from the cells due to its poor membrane permeability, effectively trapping it at the site of action.[5]

  • Sustained Therapeutic Concentrations : In human studies using bronchoalveolar lavage (BAL), laninamivir concentrations in the ELF were shown to exceed the 50% inhibitory concentration (IC₅₀) for various influenza virus neuraminidases for up to 10 days (240 hours) after a single inhalation.[1][4][6]

G Mechanism of Prolonged Intrapulmonary Retention cluster_cell Airway Epithelial Cell LO_inhaled Inhaled This compound (LO) LO_cell LO (Lipophilic) LO_inhaled->LO_cell 1. Efficient Uptake LAN_cell Laninamivir (Polar) LO_cell->LAN_cell Intracellular Hydrolysis Systemic Systemic Circulation LAN_cell->Systemic 3. Slow Efflux (Rate-Limiting Step)

Figure 2: Proposed mechanism for the prolonged retention of laninamivir in respiratory tissue.

Table 1: Intrapulmonary Pharmacokinetic Parameters of Laninamivir in Healthy Adults

Parameter 40 mg via Dry Powder Inhaler (DPI) 160 mg via Nebulizer
ELF Concentration at 168h (µg/mL) 0.18 (± 0.14)[1] 0.64 (± 0.14)[1]
ELF Concentration at 240h (µg/mL) 0.14[6] Not Reported
ELF Half-Life (t½, hours) Not Reported 219[1]
ELF Cmax (µg/mL) Not Reported 1.46 (± 0.14)[1]

Data presented as mean (± standard deviation) where available.

Following inhalation, a small fraction of the dose is absorbed into the systemic circulation. The elimination of laninamivir from plasma is considered a rate-limited process, governed by its slow release from the respiratory tissues.[7]

  • Plasma Profile : Plasma concentrations of this compound are low and transient, while laninamivir appears more slowly and exhibits a long plasma half-life.[1][7] Plasma concentrations of laninamivir increase in a dose-proportional manner.[1]

  • Elimination : Both this compound and laninamivir are cleared renally, and their clearance correlates well with creatinine clearance (CrCL).[7][8]

  • Impact of Renal Impairment : In subjects with severe renal impairment, the systemic exposure (AUC) to laninamivir can increase significantly (up to 4.92-fold) compared to subjects with normal renal function, though the plasma half-life remains largely unchanged, supporting the rate-limiting role of tissue release.[7][9]

Table 2: Systemic Pharmacokinetic Parameters in Healthy Adults (40 mg DPI Dose)

Analyte Cmax Tmax (hours) AUC₀-∞ t½ (hours)
Laninamivir 1.5 - 2.0 ng/mL 48 - 72 160 - 200 ng·h/mL 64.7 - 74.4

Values are approximate ranges derived from published studies.[1]

Table 3: Plasma Protein Binding and Urinary Excretion

Analyte Plasma Protein Binding Cumulative Urinary Excretion (% of dose)
This compound ~67%[10] Not specified

| Laninamivir | <0.1%[1][6] | Not specified |

Experimental Methodologies

The pharmacokinetic characterization of inhaled this compound relies on specialized clinical study designs and advanced bioanalytical techniques.

A typical study to evaluate the pharmacokinetics of inhaled this compound is a single-center, open-label, single-dose study in healthy adult volunteers.[1][7]

  • Subjects : Healthy, non-smoking male subjects are often enrolled to minimize variability.[1] For specific evaluations, cohorts may include subjects with varying degrees of renal impairment.[7]

  • Administration : Subjects receive a single inhaled dose of this compound via a Dry Powder Inhaler (DPI) or a nebulizer.[1][11]

  • Sample Collection :

    • Plasma : Serial blood samples are collected pre-dose and at numerous time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 120, 168, 240 hours) to characterize the full plasma concentration-time profile.[1]

    • Urine : Urine is collected over specified intervals (e.g., 0-24, 24-48, 48-72 hours) to assess renal clearance.[7]

    • Bronchoalveolar Lavage (BAL) : To determine intrapulmonary concentrations, separate groups of subjects undergo a single BAL procedure at a specific time point post-dose (e.g., 4, 24, 72, 168 hours) to avoid influencing subsequent measurements.[1][4]

BAL is a key procedure for sampling the lower respiratory tract.

  • Procedure : A bronchoscope is inserted into a subsegment of the lung (typically the middle lobe or lingula). A known volume of sterile saline is instilled and then gently aspirated. The recovered fluid is the BAL fluid.

  • ELF Calculation : The concentration of laninamivir in the ELF is not directly measured but is calculated from its concentration in the BAL fluid. The urea diffusion method is commonly employed, which uses the ratio of urea concentrations in plasma and BAL fluid to determine the dilution factor of the ELF during the lavage procedure.[11]

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are the standard for quantifying the low concentrations of this compound and laninamivir in biological matrices.[1][7]

  • Sample Preparation : A protein precipitation step is typically used to extract the analytes from plasma or BAL fluid. This involves adding a solvent like acetonitrile to the sample, vortexing, and centrifuging to pellet the precipitated proteins. The resulting supernatant is then analyzed.[12]

  • Chromatography : A reverse-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column is used to separate the analytes from endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is employed.[13]

  • Mass Spectrometry : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Quantification is performed using selected reaction monitoring (SRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and a stable isotope-labeled internal standard.[12][13]

G Overall Experimental and Analytical Workflow cluster_clinical Clinical Phase cluster_samples cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Phase Admin Single Inhaled Dose (DPI or Nebulizer) Sampling Biological Sampling Admin->Sampling Plasma Plasma Sampling->Plasma Prep Sample Preparation (Protein Precipitation) Sampling->Prep Urine Urine BAL BAL Fluid LCMS LC-MS/MS Analysis (Quantification) Prep->LCMS PK Pharmacokinetic Analysis (Non-compartmental) LCMS->PK

Figure 3: Workflow for determining the pharmacokinetic profile of inhaled this compound.

Conclusion

The clinical success of this compound as a single-dose anti-influenza therapy is directly attributable to its thoughtfully designed pharmacokinetic and metabolic properties. As a prodrug, it effectively targets the respiratory tract, where it is locally bioactivated by pulmonary esterases. The resulting active metabolite, laninamivir, exhibits prolonged retention within airway epithelial cells, ensuring sustained therapeutic concentrations at the site of infection for many days. This localized activity, combined with low systemic exposure, results in a favorable efficacy and safety profile. A thorough understanding of this profile, gained through specialized clinical protocols and sensitive bioanalytical methods, is essential for the continued development and optimization of inhaled therapies for respiratory diseases.

References

Molecular basis for the long-acting properties of Laninamivir octanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting inhaled neuraminidase inhibitor approved for the treatment and prophylaxis of influenza. Its unique molecular design as a prodrug confers a prolonged therapeutic window, allowing for a single-dose regimen. This technical guide provides a comprehensive overview of the molecular basis for the long-acting properties of this compound, detailing its mechanism of action, pharmacokinetic profile, and the key experimental methodologies used in its characterization.

Molecular Mechanism of Action

This compound is an octanoyl ester prodrug of its active metabolite, laninamivir.[1] Following inhalation, it is deposited in the respiratory tract where it undergoes hydrolysis by pulmonary esterases to release laninamivir.[1] Laninamivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected cells. By binding to the active site of the NA enzyme, laninamivir prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of newly formed viruses at the cell membrane and preventing their release and subsequent infection of other cells.[2]

The long-acting nature of laninamivir is attributed to its slow dissociation from the neuraminidase enzyme, ensuring sustained viral inhibition.[3]

Signaling Pathway of Neuraminidase Inhibition

G cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Laninamivir Host_Cell_Receptor Sialic Acid Receptor Viral_Hemagglutinin Viral Hemagglutinin (HA) Viral_Hemagglutinin->Host_Cell_Receptor Binds Neuraminidase Viral Neuraminidase (NA) Neuraminidase->Host_Cell_Receptor Cleaves Progeny_Virions Progeny Virions Progeny_Virions->Neuraminidase Release mediated by Laninamivir_Octanoate This compound (Prodrug) Pulmonary_Esterases Pulmonary Esterases (e.g., Esterase D, APT1) Laninamivir_Octanoate->Pulmonary_Esterases Hydrolysis Laninamivir_Active Laninamivir (Active Drug) Pulmonary_Esterases->Laninamivir_Active Neuraminidase_Inhibited Neuraminidase (Inhibited) Laninamivir_Active->Neuraminidase_Inhibited Binds and Inhibits Neuraminidase_Inhibited->Host_Cell_Receptor Cleavage Blocked G Start Start Prepare_Reagents Prepare serial dilutions of Laninamivir and constant concentration of Neuraminidase Start->Prepare_Reagents Incubate_1 Incubate Laninamivir and Neuraminidase (e.g., 30 min at 37°C) Prepare_Reagents->Incubate_1 Add_Substrate Add MUNANA substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate to allow for enzymatic reaction (e.g., 60 min at 37°C) Add_Substrate->Incubate_2 Stop_Reaction Stop reaction with a stop solution (e.g., 0.1 M glycine, pH 10.7) Incubate_2->Stop_Reaction Measure_Fluorescence Measure fluorescence (Ex/Em ~360/450 nm) Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 value using a dose-response curve Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End G Start Start Infect_Mice Intranasally infect mice with a lethal dose of influenza virus Start->Infect_Mice Administer_Drug Administer a single dose of this compound (e.g., 24 hours post-infection) Infect_Mice->Administer_Drug Monitor_Mice Monitor mice daily for survival, body weight, and clinical signs of illness for 14-21 days Administer_Drug->Monitor_Mice Collect_Samples Optional: Collect lung tissue at specific time points for viral titer determination (plaque assay) Administer_Drug->Collect_Samples Analyze_Data Analyze survival curves (Kaplan-Meier) and compare viral loads between groups Monitor_Mice->Analyze_Data Collect_Samples->Analyze_Data End End Analyze_Data->End G Start Start Administer_Drug Administer a single inhaled dose of this compound to healthy volunteers Start->Administer_Drug Perform_Bronchoscopy At predetermined time points, perform bronchoscopy on subgroups of volunteers Administer_Drug->Perform_Bronchoscopy Perform_BAL Wedge the bronchoscope in a lung subsegment and instill and aspirate aliquots of sterile saline Perform_Bronchoscopy->Perform_BAL Process_BAL_Fluid Process the collected BAL fluid to separate the supernatant from the cells Perform_BAL->Process_BAL_Fluid Analyze_Samples Analyze the BAL fluid supernatant and plasma samples for laninamivir and urea concentrations using LC-MS/MS Process_BAL_Fluid->Analyze_Samples Calculate_ELF_Concentration Calculate the ELF concentration of laninamivir using the urea dilution method Analyze_Samples->Calculate_ELF_Concentration End End Calculate_ELF_Concentration->End

References

Initial Studies on the Antiviral Spectrum of Laninamivir Octanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate (CS-8958) is a long-acting inhaled prodrug of the potent neuraminidase (NA) inhibitor, laninamivir.[1][2][3] Developed to provide a convenient single-dose treatment option, it has demonstrated a broad spectrum of activity against influenza A and B viruses, including strains resistant to other neuraminidase inhibitors like oseltamivir.[2][4][5][6] This technical guide provides an in-depth overview of the initial preclinical and clinical studies that characterized the antiviral profile of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound is administered via inhalation as an inactive octanoyl ester prodrug.[1][2] In the respiratory tract, endogenous esterases hydrolyze the prodrug into its active form, laninamivir.[2][7] Laninamivir is a transition-state analogue of sialic acid and functions by competitively inhibiting the neuraminidase enzyme on the surface of the influenza virus.[1][8] This inhibition prevents the cleavage of sialic acid residues, which is a critical step for the release of newly formed virus particles from infected host cells, thereby halting the spread of the infection.[8] The long-acting nature of the drug is attributed to the high concentration and prolonged retention of the active laninamivir in the lungs.[2][9]

Mechanism_of_Action cluster_0 Respiratory Tract cluster_1 Influenza Virus Life Cycle Prodrug This compound (CS-8958, Inhaled Prodrug) Hydrolysis Hydrolysis by Esterases Prodrug->Hydrolysis Conversion ActiveDrug Laninamivir (Active Metabolite) Hydrolysis->ActiveDrug Inhibition Inhibition ActiveDrug->Inhibition VirusRelease Progeny Virus Release NA_Enzyme Neuraminidase (NA) Enzyme NA_Enzyme->VirusRelease Facilitates Inhibition->NA_Enzyme Blocks

Figure 1: Mechanism of this compound Action.

In Vitro Antiviral Spectrum

Initial in vitro studies were crucial in establishing the broad antiviral activity of laninamivir (referred to as R-125489 in some early studies) and its prodrug, this compound. These studies utilized neuraminidase inhibition assays to quantify the inhibitory activity against a wide range of influenza virus strains.

Neuraminidase Inhibition Activity

Laninamivir has demonstrated potent inhibitory activity against neuraminidases from various influenza A and B viruses, including subtypes N1 to N9.[5][6] Notably, it retains its potency against oseltamivir-resistant strains, such as those with the common H274Y mutation.[2][4] While the active form, laninamivir, is a potent inhibitor, the prodrug, this compound, shows significantly weaker direct inhibitory activity, which is expected as it requires conversion to the active form.[10]

Table 1: In Vitro Neuraminidase Inhibitory Activity (IC₅₀) of Laninamivir and Comparators

Virus Strain/Type Laninamivir (R-125489) IC₅₀ (nM) This compound (CS-8958) IC₅₀ (nM) Zanamivir IC₅₀ (nM) Oseltamivir Carboxylate IC₅₀ (nM) Reference
Influenza A
H1N1 (p09N1) 1.83 947 1.11 - [1]
H2N2 (A/Singapore/1/57) 11.4 128 3.66 0.925 [10]
H3N2 Strains - 39.2 - 221 - - [3]
H5N1 1.81 - 27.9 (range for N3-N9) 142 - 1,140 (range for N3-N9) 1.40 - 11.5 (range for N3-N9) 1.43 - 3.65 (range for N3-N9) [10]
N5 (typical group 1) 0.90 389 0.59 - [1]
N2 (p57N2, group 2) 3.12 129 1.36 - [1]
Influenza B

| Various Strains | 1.29 - 38.8 (range) | - | - | - |[9] |

Note: IC₅₀ values can vary based on the specific virus isolates and assay conditions used.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the core experimental protocols used in the initial evaluation of this compound.

1. Neuraminidase (NA) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. A fluorescence-based method is commonly employed.

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of antiviral compounds against viral neuraminidase.

  • Principle: The NA enzyme cleaves a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-α-d-neuraminic acid (MUNANA), releasing a fluorescent product (4-methylumbelliferone). The inhibitor's presence reduces the rate of this reaction, leading to a decrease in fluorescence, which is measured to calculate the IC₅₀.

  • Detailed Protocol:

    • Virus Propagation: Viral isolates are propagated in Madin-Darby canine kidney (MDCK) cells.[4][11] The culture supernatants containing the virus are harvested.

    • Inhibitor Preparation: The test compounds (e.g., laninamivir, this compound) are serially diluted to create a range of concentrations.

    • Incubation: A fixed amount of purified recombinant NA or virus-containing supernatant (10 µL of 10 nM NA) is mixed with an equal volume (10 µL) of the diluted inhibitor.[1] This mixture is incubated for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

    • Substrate Addition: Following incubation, 30 µL of 166 µM MUNANA substrate solution (in 33 mM MES and 4 mM CaCl₂, pH 6.5) is added to the mixture.[1]

    • Fluorescence Measurement: The reaction is incubated, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

    • Data Analysis: The concentration of the inhibitor that reduces the NA activity by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NA_Inhibition_Assay start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor prep_virus Prepare Virus Supernatant or Recombinant NA start->prep_virus mix Mix Inhibitor and NA Enzyme prep_inhibitor->mix prep_virus->mix incubate1 Incubate for 30 min at Room Temperature mix->incubate1 add_substrate Add MUNANA (Fluorogenic Substrate) incubate1->add_substrate incubate2 Incubate for 1 hr at 37°C add_substrate->incubate2 measure Measure Fluorescence incubate2->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

Figure 2: Workflow for a Neuraminidase Inhibition Assay.

2. Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit virus replication in a cell culture system.

  • Objective: To determine the efficacy of an antiviral agent in protecting cells from the virus-induced cytopathic effect (CPE) or in reducing viral yield.

  • Principle: Host cells (e.g., MDCK) are infected with influenza virus in the presence of varying concentrations of the antiviral drug. The drug's effectiveness is measured by assessing cell viability or quantifying the amount of virus produced.

  • Detailed Protocol:

    • Cell Plating: MDCK cells are seeded in 96-well plates to form a confluent monolayer.

    • Infection: Cell monolayers are infected with a standardized amount of influenza virus.

    • Drug Treatment: Immediately after infection, the culture medium is replaced with a medium containing serial dilutions of the test compound.

    • Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for virus replication and the development of CPE.

    • Assessment of Efficacy:

      • CPE Reduction: Cell viability is assessed using assays like the MTT or neutral red uptake assay. The concentration of the drug that protects 50% of the cells from CPE (EC₅₀) is calculated.

      • Virus Titer Reduction: The supernatant from each well is collected, and the virus titer is determined using a TCID₅₀ (50% tissue culture infective dose) assay or a plaque assay. The concentration of the drug that reduces the virus yield by 50% or 90% is calculated.

Cell_Based_Assay plate_cells Seed MDCK Cells in 96-well Plate infect_cells Infect Cell Monolayer with Influenza Virus plate_cells->infect_cells add_drug Add Serial Dilutions of This compound infect_cells->add_drug incubate Incubate for 48-72 hours add_drug->incubate assess Assess Antiviral Effect incubate->assess cpe CPE Reduction Assay (e.g., MTT) assess->cpe titer Virus Titer Reduction (e.g., TCID50) assess->titer calculate Calculate EC50 cpe->calculate titer->calculate In_Vivo_Mouse_Model cluster_prophylaxis Prophylaxis Arm cluster_treatment Treatment Arm admin_pro Administer Single Dose of This compound wait_pro Wait (1 to 10 days) admin_pro->wait_pro infect_pro Intranasal Infection with Lethal Influenza Dose wait_pro->infect_pro monitor Monitor Daily: - Survival - Body Weight infect_pro->monitor assess Assess Lung Viral Titers at Specific Timepoints infect_pro->assess infect_treat Intranasal Infection with Lethal Influenza Dose wait_treat Wait (e.g., 4 hours) infect_treat->wait_treat admin_treat Administer Single Dose of This compound wait_treat->admin_treat admin_treat->monitor admin_treat->assess analysis Statistical Analysis (Survival Curves, Titers) monitor->analysis assess->analysis

References

Methodological & Application

Application Notes and Protocols for Laninamivir Octanoate Administration in Mouse Models of Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Laninamivir octanoate in mouse models of influenza, a critical area of research for the development of novel antiviral therapies. The following sections detail the mechanism of action, experimental protocols, and quantitative data derived from key studies, offering a valuable resource for designing and interpreting preclinical experiments.

Mechanism of Action

This compound is a long-acting neuraminidase inhibitor. It is a prodrug that is administered intranasally and is hydrolyzed in the respiratory tract to its active form, laninamivir.[1] Laninamivir then inhibits the neuraminidase enzyme on the surface of the influenza virus.[2] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[3] By blocking neuraminidase activity, laninamivir prevents the spread of the virus to other cells.[3] The long-lasting effect of a single administration is a key feature of this antiviral agent.[4]

Neuraminidase Inhibition Pathway

This compound Mechanism of Action cluster_host_cell Host Cell cluster_virus Influenza Virus Viral Budding Viral Budding Sialic Acid Receptors Sialic Acid Receptors Viral Budding->Sialic Acid Receptors HA Binding Neuraminidase Neuraminidase Neuraminidase->Sialic Acid Receptors Cleaves for Viral Release Hemagglutinin (HA) Hemagglutinin (HA) This compound (Prodrug) This compound (Prodrug) Laninamivir (Active Drug) Laninamivir (Active Drug) This compound (Prodrug)->Laninamivir (Active Drug) Laninamivir (Active Drug)->Neuraminidase Inhibits Experimental Workflow Start Start Mouse Acclimatization Mouse Acclimatization Start->Mouse Acclimatization Influenza Virus Infection (Intranasal) Influenza Virus Infection (Intranasal) Mouse Acclimatization->Influenza Virus Infection (Intranasal) Randomization Randomization Influenza Virus Infection (Intranasal)->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Daily Monitoring Daily Monitoring Treatment Group (this compound)->Daily Monitoring Control Group (Vehicle)->Daily Monitoring Endpoint Analysis Endpoint Analysis Daily Monitoring->Endpoint Analysis

References

Application Notes and Protocols for Testing Laninamivir Octanoate Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate (marketed as Inavir®) is a long-acting neuraminidase (NA) inhibitor used for the treatment and prophylaxis of influenza A and B virus infections. It is a prodrug that is hydrolyzed by esterases in the respiratory tract to its active form, laninamivir.[1][2] This long-acting characteristic allows for a single administration course of treatment.[2] Evaluating the efficacy of this compound in preclinical settings requires robust in vitro cell culture models that can accurately predict its antiviral activity and assess its safety profile.

These application notes provide detailed protocols for utilizing Madin-Darby Canine Kidney (MDCK) cells and human lung adenocarcinoma (A549) cells as effective models for testing the efficacy of this compound against influenza viruses.

Mechanism of Action

Laninamivir, the active metabolite of this compound, is a potent inhibitor of the influenza virus neuraminidase enzyme.[3] Neuraminidase is crucial for the release of newly formed viral particles from the surface of infected cells. By binding to the active site of neuraminidase, laninamivir prevents the cleavage of sialic acid residues, leading to the aggregation of progeny virions on the cell surface and preventing their release and spread to other cells.[4]

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Mechanism of Laninamivir Attachment 1. Attachment (HA binds to Sialic Acid) Entry 2. Endocytosis Attachment->Entry Uncoating 3. vRNA Release Entry->Uncoating Replication 4. Replication & Transcription (in Nucleus) Uncoating->Replication Assembly 5. Viral Protein Synthesis & Assembly Replication->Assembly Budding 6. Budding Assembly->Budding Release 7. Release of Progeny Virus Budding->Release Neuraminidase Neuraminidase (NA) Release->Attachment Infection of new cells Laninamivir Laninamivir (Active Metabolite) Inhibition Laninamivir->Inhibition Inhibits Neuraminidase->Release Inhibition->Neuraminidase

Figure 1. Influenza virus life cycle and point of inhibition by Laninamivir.

Recommended Cell Culture Models

1. Madin-Darby Canine Kidney (MDCK) Cells: MDCK cells are a widely used and highly susceptible cell line for the propagation of influenza viruses. They are considered the gold standard for influenza virus isolation and antiviral testing.

2. Human Lung Adenocarcinoma (A549) Cells: A549 cells are derived from human alveolar basal epithelial cells. As influenza is a respiratory virus, this cell line provides a more physiologically relevant model for studying antiviral efficacy in human lung cells.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the key parameters for evaluating the antiviral efficacy and cytotoxicity of this compound and its active metabolite, laninamivir. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the drug's therapeutic window.

Note: Specific EC50 and CC50 values for the prodrug this compound in cell culture are not widely available in published literature, as it requires conversion to its active form, laninamivir, by cellular esterases. The prodrug itself shows weak activity in direct enzymatic assays.[5] The data presented below for this compound is illustrative of expected results, demonstrating lower potency compared to its active metabolite.

Table 1: Neuraminidase (NA) Inhibition Assay Data

CompoundInfluenza StrainAssay TypeIC50 (nM)Reference
LaninamivirAvian H12N5Enzymatic0.90[1]
LaninamivirpH1N1 N1Enzymatic1.83[1]
LaninamivirH2N2 (p57N2)Enzymatic3.12[1]
This compound H2N2 (p57N2)Enzymatic129[5]
This compound Avian H12N5Enzymatic389[5]
This compound pH1N1 N1Enzymatic947[5]

Table 2: Illustrative Cell-Based Efficacy and Cytotoxicity Data

CompoundCell LineInfluenza StrainEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
LaninamivirCalu-3A(H1N1)pdm090.5>100>200,000
This compound MDCKH1N150>100>2,000
This compound A549H1N175>100>1,333
This compound MDCKH3N265>100>1,538
This compound A549H3N285>100>1,176
Oseltamivir CarboxylateMDCKH1N12.5>100>40,000

*Values are illustrative and based on the expected lower in vitro potency of the prodrug compared to its active metabolite.

Experimental Workflow

The general workflow for testing the efficacy of this compound involves several key stages, from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_assay Assays cluster_analysis Analysis Cell_Culture 1. Cell Culture (MDCK or A549 cells) Cytotoxicity 4. Cytotoxicity Assay (CC50) (e.g., MTT Assay) Cell_Culture->Cytotoxicity Antiviral 5. Antiviral Efficacy Assay (EC50) (e.g., Plaque Reduction, Yield Reduction) Cell_Culture->Antiviral Virus_Prep 2. Virus Stock Preparation & Titration (TCID50/Plaque Assay) Virus_Prep->Antiviral Drug_Prep 3. Drug Dilution Series (this compound) Drug_Prep->Cytotoxicity Drug_Prep->Antiviral Data_Analysis 6. Data Analysis (Calculate EC50, CC50, SI) Cytotoxicity->Data_Analysis Antiviral->Data_Analysis

Figure 2. General experimental workflow for antiviral testing.

Experimental Protocols

Cell Culture Protocol

a) MDCK Cell Culture

  • Media: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, neutralize with complete growth medium, centrifuge, and resuspend in fresh medium for seeding new flasks at a 1:5 to 1:10 split ratio.

b) A549 Cell Culture

  • Media: F-12K Medium or DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80% confluency, detach with Trypsin-EDTA, and subculture at a ratio of 1:4 to 1:8.

Influenza Virus Infection Protocol
  • Seed MDCK or A549 cells in 6-well or 96-well plates to achieve 90-100% confluency on the day of infection.

  • Wash the cell monolayer twice with warm, serum-free medium.

  • Prepare serial dilutions of the influenza virus stock in infection medium (serum-free medium containing 1 µg/mL TPCK-treated trypsin).

  • Remove the wash medium from the cells and inoculate with the virus dilution (e.g., at a Multiplicity of Infection (MOI) of 0.01-0.1).

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with serum-free medium.

  • Add fresh infection medium (containing TPCK-trypsin) and incubate for 24-72 hours at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay Protocol)
  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Remove the growth medium and add 100 µL of medium containing serial dilutions of this compound. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubate for 48-72 hours (the same duration as the antiviral assay).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.

Antiviral Efficacy Assays

a) Plaque Reduction Assay

  • Seed MDCK cells in 6-well plates and grow to confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Infect the cells with a dilution of influenza virus that produces 50-100 plaques per well for 1 hour.

  • Remove the inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing the corresponding concentration of this compound and TPCK-trypsin.

  • Incubate for 2-3 days until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Count the number of plaques and calculate the 50% effective concentration (EC50) as the drug concentration that reduces the plaque number by 50%.

b) Virus Yield Reduction Assay

  • Seed cells in 24-well or 48-well plates and grow to confluency.

  • Infect cells with influenza virus (e.g., MOI of 0.01) in the presence of serial dilutions of this compound.

  • Incubate for 24-48 hours.

  • Collect the supernatant and determine the virus titer using a TCID50 assay or qRT-PCR.

  • The EC50 is the drug concentration that reduces the virus yield by 50%.

Virus Quantification Methods

a) 50% Tissue Culture Infectious Dose (TCID50) Assay

  • Seed MDCK cells in a 96-well plate.

  • Prepare 10-fold serial dilutions of the virus-containing supernatant.

  • Inoculate 8 replicate wells per dilution.

  • Incubate for 3-5 days and observe for cytopathic effect (CPE).

  • The TCID50/mL is calculated using the Reed-Muench method.

b) Quantitative Real-Time RT-PCR (qRT-PCR)

  • Extract viral RNA from the cell culture supernatant using a commercial kit.

  • Perform one-step qRT-PCR using primers and a probe targeting a conserved region of the influenza virus genome, such as the matrix (M) gene.[5]

  • Quantify the viral RNA copies by comparing the Ct values to a standard curve of a known quantity of viral RNA or a plasmid containing the target sequence.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay directly measures the inhibitory activity of the compound against the viral neuraminidase enzyme.

  • Prepare serial dilutions of this compound.

  • In a 96-well black plate, add the diluted compound, influenza virus (as the source of NA), and assay buffer.

  • Incubate at 37°C for 30 minutes.

  • Add the fluorogenic substrate MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid).

  • Incubate at 37°C for 1 hour.

  • Stop the reaction with a stop solution (e.g., NaOH).

  • Measure the fluorescence (excitation ~355 nm, emission ~460 nm).

  • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Conclusion

The described cell culture models and protocols provide a comprehensive framework for the in vitro evaluation of this compound. By employing both MDCK and A549 cell lines, researchers can assess the antiviral efficacy and cytotoxicity in both a standard and a more physiologically relevant context. Consistent and standardized application of these methods will yield reliable data to support the preclinical development of this and other novel anti-influenza agents.

References

Application Notes and Protocols: Determining IC50 Values of Laninamivir Octanoate for Various Influenza Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate is a long-acting neuraminidase (NA) inhibitor, administered as a prodrug that is hydrolyzed to its active form, laninamivir, in the respiratory tract.[1] It is a potent antiviral agent used for the treatment and prophylaxis of influenza A and B virus infections.[1][2][3] The mechanism of action involves the inhibition of the viral neuraminidase enzyme, which is crucial for the release of progeny virions from infected cells, thus preventing the spread of the virus.[2] This document provides detailed protocols for determining the 50% inhibitory concentration (IC50) of this compound against various influenza strains, along with a summary of reported IC50 values.

Mechanism of Action: Neuraminidase Inhibition

Laninamivir, the active metabolite of this compound, functions by binding to the active site of the influenza neuraminidase enzyme. This binding is competitive and prevents the enzyme from cleaving sialic acid residues on the host cell surface, which is a necessary step for the release of newly formed virus particles.[2] The prolonged retention of laninamivir in the respiratory tract allows for a long-lasting antiviral effect from a single administration.[2][4]

Mechanism of Neuraminidase Inhibition by Laninamivir cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition Pathway Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Progeny Progeny Virions Replication->Progeny Release Virion Release Progeny->Release LaninamivirOctanoate This compound (Prodrug) Laninamivir Laninamivir (Active Drug) LaninamivirOctanoate->Laninamivir Hydrolysis in respiratory tract Inhibition Inhibition Laninamivir->Inhibition Neuraminidase Neuraminidase (NA) Neuraminidase->Inhibition Inhibition->Release Blocks Release

Caption: Mechanism of action of this compound.

IC50 Values of this compound for Influenza Strains

The following table summarizes the IC50 values of this compound against various influenza A and B virus strains as reported in the literature.

Influenza Virus Strain/SubtypeIC50 (nM)Notes
Influenza A
A(H1N1)pdm090.27 ± 0.05 (mean ± SD)Based on 511 isolates.[5]
A(H3N2)0.62 ± 0.05 (mean ± SD)Based on 1950 isolates.[5]
p09N1 (atypical group 1)947Recombinant NA.[6]
N5 (typical group 1)389Recombinant NA.[6]
Influenza B
Influenza B3.26 ± 0.26 (mean ± SD)Based on 1238 isolates.[5]
p57N2 (typical group 2)129Recombinant NA.[6]

Experimental Protocol: Neuraminidase Inhibition Assay

This protocol outlines the methodology for determining the IC50 values of this compound using a fluorometric neuraminidase inhibition assay.

1. Materials and Reagents

  • Purified recombinant neuraminidase (NA) from different influenza strains

  • This compound

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Phosphate-buffered saline (PBS)

  • MES buffer (33 mM)

  • Calcium chloride (CaCl2, 4 mM)

  • Sodium hydroxide (NaOH)

  • 96-well black microplates

  • Fluorometer

2. Experimental Workflow

Workflow for Neuraminidase Inhibition Assay Start Start PrepInhibitor Prepare serial dilutions of This compound Start->PrepInhibitor PrepNA Dilute recombinant Neuraminidase (NA) Start->PrepNA Incubate Incubate NA and inhibitor (30 min, room temp) PrepInhibitor->Incubate PrepNA->Incubate AddSubstrate Add MUNANA substrate Incubate->AddSubstrate Incubate2 Incubate (60 min, 37°C) AddSubstrate->Incubate2 StopReaction Stop reaction with NaOH Incubate2->StopReaction Measure Measure fluorescence StopReaction->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

Caption: Experimental workflow for IC50 determination.

3. Detailed Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS to achieve a range of desired concentrations.

    • Dilute the purified recombinant NA to a working concentration (e.g., 10 nM) in PBS.[7]

    • Prepare the MUNANA substrate solution (e.g., 166 µM) in a buffer containing 33 mM MES and 4 mM CaCl2, pH 6.5.[7]

  • Assay Protocol:

    • In a 96-well black microplate, add 10 µL of the diluted NA to each well.

    • Add 10 µL of each this compound dilution to the respective wells. Include control wells with PBS instead of the inhibitor.

    • Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]

    • Initiate the enzymatic reaction by adding 30 µL of the MUNANA substrate solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

    • Stop the reaction by adding a stop solution (e.g., 150 µL of 0.1 M NaOH).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

    • Subtract the background fluorescence from the control wells without NA.

    • Plot the percentage of NA inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity, by fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

The neuraminidase inhibition assay is a robust method for determining the in vitro efficacy of this compound against various influenza strains. The provided protocol and IC50 data serve as a valuable resource for researchers in the field of antiviral drug development and influenza surveillance. It is important to note that IC50 values can vary depending on the specific influenza strain and the experimental conditions. Therefore, consistent application of a standardized protocol is crucial for obtaining comparable and reliable results.

References

Application Notes & Protocols: Single-Dose Laninamivir Octanoate Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laninamivir octanoate (CS-8958) is a long-acting neuraminidase inhibitor developed for the treatment and prophylaxis of influenza.[1][2][3] It is a prodrug that is rapidly converted to its active metabolite, laninamivir (R-125489), in the respiratory tract.[4][5][6] A key characteristic of laninamivir is its prolonged retention in the lungs, which allows for effective treatment with a single inhaled dose.[4][5][6][7] This contrasts with other neuraminidase inhibitors like oseltamivir, which typically require multiple doses over several days.[8] Preclinical studies in various animal models, primarily mice and ferrets, have been crucial in establishing the pharmacokinetic profile and therapeutic efficacy of a single-dose regimen.[4][9][10] These studies demonstrate that a single administration is sufficient to suppress viral replication and improve survival outcomes against various influenza A and B virus strains, including oseltamivir-resistant strains and highly pathogenic avian influenza (HPAI) H5N1.[1][5][7]

These application notes provide a summary of the data from these non-clinical studies and detailed protocols for conducting similar single-dose administration experiments in mouse and ferret models.

Mechanism of Action: Neuraminidase Inhibition

This compound is administered as an inactive prodrug. In the lungs, it is hydrolyzed by endogenous esterases into its active form, laninamivir.[11] Laninamivir is a potent inhibitor of the influenza neuraminidase (NA) enzyme, which is essential for the release of progeny virions from infected host cells.[12] By binding to the NA active site, laninamivir prevents the cleavage of sialic acid residues on the cell surface, causing newly formed viral particles to aggregate and remain attached to the cell, thus preventing their spread and halting the infection.[12] The long half-life of laninamivir in the respiratory tract is central to its single-dose efficacy.[4][11]

G cluster_0 Drug Administration & Activation cluster_1 Viral Replication Cycle LO This compound (Prodrug) Inhaled L Laninamivir (Active Drug) In Lungs LO->L Hydrolysis by Esterases NA Viral Neuraminidase (NA) L->NA Inhibits NA Enzyme InfectedCell Infected Host Cell InfectedCell->NA Virion Budding Virions Progeny Virions Released NA->Virions Cleaves Sialic Acid (Enables Release)

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Efficacy Study in a Mouse Influenza Model

This protocol details a typical experiment to evaluate the therapeutic efficacy of a single dose of this compound in mice lethally infected with an influenza virus.

1. Materials and Reagents:

  • Specific pathogen-free female BALB/c mice (4-6 weeks old)

  • Influenza Virus Strain (e.g., A/PR/8/34 (H1N1), Influenza B virus)

  • This compound

  • Vehicle Control (e.g., saline, PBS)

  • Anesthetic (e.g., isoflurane)

  • Madin-Darby Canine Kidney (MDCK) cells for viral titration

  • Trypsin, MEM medium, antibiotics for cell culture

  • Phosphate Buffered Saline (PBS)

2. Experimental Workflow:

G A 1. Acclimatization (BALB/c mice, 1 week) B 2. Virus Inoculation (e.g., A/PR/8/34 H1N1) Intranasal, under anesthesia A->B C 3. Drug Administration (e.g., 24h post-infection) Single intranasal or intravenous dose B->C D 4. Daily Monitoring - Survival Rate - Body Weight Change - Clinical Symptoms C->D E 5. Sample Collection (Day 3-5 p.i.) Lung homogenates C->E F 6. Endpoint Analysis - Viral Titer (Plaque Assay) - Survival Curve Analysis D->F E->F

Caption: Workflow for a mouse influenza efficacy study.

3. Detailed Procedure:

  • Animal Handling: Acclimatize mice for at least one week before the experiment. All procedures should be performed in a BSL-2 facility.

  • Virus Inoculation:

    • Lightly anesthetize mice.

    • Inoculate intranasally with a predetermined lethal dose (e.g., 5 x MLD₅₀) of the influenza virus in a small volume (e.g., 50 µL).

  • Drug Administration:

    • At a specified time post-infection (e.g., 24 hours for treatment studies), administer a single dose of this compound.

    • For intranasal administration, deliver the compound in a small volume to anesthetized mice.

    • For intravenous administration, inject the required dose (e.g., 30 mg/kg) into the tail vein.[1]

    • Administer the vehicle control to a separate group of infected mice.

  • Monitoring and Sample Collection:

    • Monitor mice daily for 14-21 days for survival, body weight, and clinical signs of illness.

    • For virological analysis, euthanize a subset of mice at various time points (e.g., Day 3 or 5 post-infection).

    • Aseptically collect the lungs and homogenize in PBS.

  • Viral Titration (Plaque Assay):

    • Prepare serial 10-fold dilutions of the lung homogenates.

    • Inoculate confluent MDCK cell monolayers with the dilutions.

    • After an incubation period, overlay the cells with an agar medium containing trypsin.

    • Incubate for 2-3 days, then fix and stain the cells (e.g., with crystal violet) to visualize and count plaques.

    • Calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.

Protocol 2: Prophylaxis Study in a Ferret Influenza Model

Ferrets are considered the gold standard model for human influenza as they exhibit similar clinical symptoms.[13][14] This protocol outlines a study to assess the prophylactic efficacy of this compound.

1. Materials and Reagents:

  • Male ferrets (6-12 months old), seronegative for circulating influenza viruses

  • Influenza Virus Strain (e.g., A(H1N1)pdm09, Influenza B)

  • This compound formulated as a dry powder

  • Placebo powder (e.g., lactose)

  • Dry Powder Insufflator™ device for administration[10]

  • Anesthetic (e.g., ketamine/xylazine)

  • Nasal wash collection supplies (PBS)

2. Detailed Procedure:

  • Acclimatization and Housing: House ferrets individually and allow for acclimatization. Monitor baseline temperature and activity.

  • Drug Administration:

    • Anesthetize the ferrets.

    • Administer a single dose of this compound dry powder intranasally using a specialized device like a Dry Powder Insufflator™.[10] A placebo group should receive the carrier powder only.

  • Virus Challenge:

    • At a specified time after drug administration (e.g., 24 hours), challenge the ferrets by intranasal inoculation with the influenza virus.

  • Monitoring and Sample Collection:

    • Monitor ferrets daily for clinical signs including temperature, weight change, sneezing, and general activity.

    • Perform nasal washes on alternate days post-infection to collect samples for viral shedding analysis.

  • Analysis of Viral Shedding:

    • Determine viral titers in the nasal wash samples using a plaque assay or TCID₅₀ assay on MDCK cells.

    • Compare the peak viral titers and the duration of viral shedding between the laninamivir-treated and placebo groups.

Quantitative Data Summary

The following tables summarize key quantitative findings from single-dose administration studies of this compound in animal models.

Table 1: Pharmacokinetic Parameters in Animal Models

Animal Model Administration Route Active Metabolite Parameter Value Reference
Mouse Intranasal Laninamivir Lung Half-Life (t₁/₂) 41.4 hours [4]

| Mouse | Intranasal | Laninamivir | Lung Retention | Slow elimination from respiratory tract |[15] |

Table 2: Efficacy of Single-Dose Laninamivir in Influenza-Infected Animal Models

Animal Model Virus Strain Administration Key Efficacy Endpoint Result Reference
Mouse A/PR/8/34 (H1N1) Single Intravenous (30 mg/kg) Survival Significantly prolonged survival [1]
Mouse Influenza B Single Intravenous (30 mg/kg) Lung Viral Titer Significantly suppressed virus proliferation [1]
Mouse Highly Lethal Influenza Viruses Single Administration Survival vs. Oseltamivir Superior efficacy to repeated oseltamivir doses [8]
Mouse H5N1 HPAI Prophylactic/Therapeutic Survival Demonstrated efficacy [7][15]

| Ferret | A(H1N1)pdm09 / Influenza B | Single Intranasal (Dry Powder) | Viral Shedding / Symptoms | Limited effect observed in one study, further PK/PD warranted |[10] |

References

Application Notes and Protocols for Assessing Viral Load Reduction Following Laninamivir Octanoate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the reduction in viral load following treatment with Laninamivir octanoate, a long-acting neuraminidase inhibitor for influenza virus. The included protocols for quantitative reverse transcription PCR (qRT-PCR), plaque assay, focus-forming assay (FFA), and the 50% tissue culture infectious dose (TCID50) assay are essential tools for evaluating the in vitro and in vivo efficacy of this antiviral agent.

Introduction to this compound

This compound is a prodrug that is converted to its active form, laninamivir, in the respiratory tract.[1][2] Laninamivir is a potent neuraminidase inhibitor that effectively blocks the release of progeny virus from infected host cells, thereby halting the spread of infection.[3] Its long-acting nature allows for a single administration to treat influenza.[1][4] Accurate assessment of the reduction in viral load is critical for determining the therapeutic efficacy of this compound in preclinical and clinical studies.

Core Techniques for Viral Load Assessment

Several key techniques are employed to measure the amount of infectious virus or viral RNA in a sample. The choice of assay depends on the specific research question, with methods available to quantify infectious viral particles or total viral RNA.

  • Quantitative Reverse Transcription PCR (qRT-PCR): This molecular assay quantifies viral RNA, providing a rapid and sensitive measure of the total viral load, including both infectious and non-infectious particles.[5][6]

  • Plaque Assay: Considered a gold standard for quantifying infectious virus, this cell-based assay measures the number of plaque-forming units (PFU) in a sample.[7][8] However, it is a time-consuming method.[7]

  • Focus-Forming Assay (FFA): An alternative to the plaque assay, the FFA quantifies infectious virus by detecting foci of infected cells using immunofluorescence staining.[7][9] This method is often faster than the traditional plaque assay.[7]

  • 50% Tissue Culture Infectious Dose (TCID50) Assay: This endpoint dilution assay quantifies the amount of virus required to infect 50% of inoculated cell cultures.[10][11] It is particularly useful for viruses that do not form plaques.[11][12]

Data Presentation: Viral Load Reduction

The following tables summarize hypothetical quantitative data illustrating the expected viral load reduction following this compound treatment in various experimental models.

Table 1: In Vitro Viral Titer Reduction in MDCK Cells

Treatment GroupTime Post-Infection (hours)Viral Titer (PFU/mL)Log Reduction vs. Placebo
Placebo 245.2 x 10^6-
488.9 x 10^7-
This compound (10 nM) 241.3 x 10^42.6
482.5 x 10^52.55
Oseltamivir (10 nM) 242.1 x 10^42.39
484.7 x 10^52.28

Table 2: In Vivo Viral Load Reduction in a Mouse Model (Lung Homogenates)

Treatment GroupDays Post-InfectionViral Load (RNA copies/mL)Log Reduction vs. Placebo
Placebo 17.8 x 10^8-
32.5 x 10^9-
59.1 x 10^7-
This compound (single dose) 16.5 x 10^71.08
31.2 x 10^63.32
5Below Limit of Detection> 5.96
Oseltamivir (twice daily for 5 days) 11.1 x 10^80.85
33.4 x 10^62.86
55.2 x 10^43.24

Table 3: Clinical Trial Viral Shedding in Nasopharyngeal Swabs

Treatment GroupDay of StudyProportion of Patients with Detectable Virus (%)
Placebo 1100
385
555
This compound (single dose) 1100
340
515
Oseltamivir (twice daily for 5 days) 1100
345
520

Experimental Protocols

Quantitative Reverse Transcription PCR (qRT-PCR) for Influenza Viral Load

This protocol describes the quantification of influenza A virus RNA from biological samples.

1. Materials:

  • QIAamp Viral RNA Mini Kit (or equivalent)

  • PrimeScript RT reagent kit (or equivalent)

  • Primers and probes targeting the influenza A matrix (M) gene[5]

  • qRT-PCR instrument

2. RNA Extraction:

  • Extract viral RNA from samples (e.g., cell culture supernatant, lung homogenates, nasopharyngeal swabs) using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.[5]

  • Elute the RNA in a final volume of 50 µL of RNase-free water.

3. Reverse Transcription:

  • Synthesize cDNA from the extracted RNA using the PrimeScript RT reagent kit as per the manufacturer's protocol.[5]

4. Real-Time PCR:

  • Prepare the PCR reaction mix containing the synthesized cDNA, primers, probe, and PCR master mix.

  • Perform the real-time PCR using a standard thermal cycling protocol.

  • Generate a standard curve using serial dilutions of a plasmid containing the target M gene sequence to enable absolute quantification of viral RNA copies.[6]

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each sample.

  • Calculate the viral RNA copy number in each sample by interpolating the Ct values against the standard curve.[13]

  • Express the viral load as RNA copies per milliliter (or per gram of tissue).

Plaque Assay for Infectious Virus Titer

This protocol details the determination of infectious influenza virus titers by quantifying plaque-forming units.[14][15]

1. Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • 12-well cell culture plates

  • Virus growth medium (e.g., MEM supplemented with BSA)

  • Overlay medium (e.g., containing Avicel or agarose)[14]

  • TPCK-trypsin

  • Crystal violet staining solution

2. Cell Seeding:

  • Seed MDCK cells in 12-well plates to form a confluent monolayer overnight.[15]

3. Virus Infection:

  • Prepare ten-fold serial dilutions of the virus-containing samples in virus growth medium.

  • Wash the MDCK cell monolayers twice with PBS.

  • Inoculate the cell monolayers in triplicate with 0.5 mL of each virus dilution.[16]

  • Incubate for 1 hour at 37°C to allow for virus adsorption.[14]

4. Overlay and Incubation:

  • Aspirate the inoculum and add 2 mL of overlay medium containing TPCK-trypsin to each well.[14]

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

5. Plaque Visualization and Counting:

  • Aspirate the overlay medium and fix the cells with 10% formalin.

  • Stain the cell monolayers with crystal violet solution.

  • Count the number of plaques in each well.

6. Titer Calculation:

  • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula:

    • Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in mL)

Focus-Forming Assay (FFA)

This protocol provides a method for quantifying infectious influenza virus by detecting infected cell foci.[9][17]

1. Materials:

  • MDCK cells

  • 96-well cell culture plates

  • Virus growth medium

  • Overlay medium

  • Primary antibody specific for influenza virus nucleoprotein (NP)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

2. Procedure:

  • Follow steps 2 and 3 from the Plaque Assay protocol, using 96-well plates.

  • After a 24-48 hour incubation period, aspirate the overlay medium and fix the cells.

  • Permeabilize the cells and add the primary anti-influenza NP antibody.

  • After incubation and washing, add the enzyme-conjugated secondary antibody.

  • Following another incubation and wash, add the substrate to develop color.

  • Count the number of foci (clusters of stained cells) in each well.

7. Titer Calculation:

  • Calculate the viral titer in focus-forming units per milliliter (FFU/mL) using a similar formula to the plaque assay.

50% Tissue Culture Infectious Dose (TCID50) Assay

This protocol describes the determination of the viral dose that infects 50% of the cell cultures.[10][18]

1. Materials:

  • MDCK cells

  • 96-well cell culture plates

  • Virus growth medium

2. Procedure:

  • Seed MDCK cells in a 96-well plate.

  • Prepare ten-fold serial dilutions of the virus sample.

  • Inoculate multiple replicate wells (e.g., 8 wells) for each dilution.

  • Incubate the plate for 3-5 days.[7]

  • Observe the wells for the presence of cytopathic effect (CPE) under a microscope.

  • Alternatively, use a cell viability assay to determine the percentage of infected wells.[12]

3. Titer Calculation:

  • Determine the dilution at which 50% of the wells are infected.

  • Calculate the TCID50/mL using the Reed-Muench or Spearman-Karber method.[10][18]

Visualizations

Laninamivir_Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by Laninamivir Virus Influenza Virus HostCell Host Cell Virus->HostCell Infection Budding Progeny Virus Budding HostCell->Budding Replication Release Virus Release Budding->Release NA-mediated cleavage of sialic acid Neuraminidase Neuraminidase (NA) Budding->Neuraminidase NA on virion surface Laninamivir Laninamivir (Active Metabolite) Inhibition Inhibition Laninamivir->Inhibition Neuraminidase->Inhibition Inhibition->Release Blocks

Caption: Mechanism of action of Laninamivir.

Viral_Load_Assay_Workflow cluster_sample Sample Collection & Processing cluster_assays Viral Load Quantification Assays cluster_molecular Molecular Assay cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis Sample Biological Sample (e.g., Nasal Swab, Lung Tissue) Processing Sample Processing (e.g., Homogenization, Dilution) Sample->Processing RNA_Extraction Viral RNA Extraction Processing->RNA_Extraction Infection Virus Infection Processing->Infection qRT_PCR qRT-PCR Quantification Quantification (RNA copies/mL, PFU/mL, FFU/mL, TCID50/mL) qRT_PCR->Quantification cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RealTime_PCR Real-Time PCR cDNA_Synthesis->RealTime_PCR RealTime_PCR->qRT_PCR Plaque_Assay Plaque Assay Plaque_Assay->Quantification FFA Focus-Forming Assay FFA->Quantification TCID50 TCID50 Assay TCID50->Quantification Cell_Culture Cell Culture (MDCK) Cell_Culture->Infection Incubation Incubation Infection->Incubation Detection Detection (Plaques, Foci, CPE) Incubation->Detection Detection->Plaque_Assay Detection->FFA Detection->TCID50 Comparison Comparison (Treatment vs. Control) Quantification->Comparison

Caption: General workflow for viral load assessment.

Assay_Selection_Logic node_rect node_rect Start Research Question InfectiousVirus Quantify Infectious Virus? Start->InfectiousVirus PlaqueFormation Virus Forms Plaques? InfectiousVirus->PlaqueFormation Yes qRT_PCR Use qRT-PCR for Total Viral RNA InfectiousVirus->qRT_PCR No Speed Need for Rapid Results? PlaqueFormation->Speed Yes TCID50 Use TCID50 Assay PlaqueFormation->TCID50 No Plaque_Assay Use Plaque Assay Speed->Plaque_Assay No FFA Use Focus-Forming Assay Speed->FFA Yes

Caption: Decision tree for selecting a viral load assay.

References

Application Notes and Protocols: The Use of Laninamivir Octanoate in Studies of Oseltamivir-Resistant Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of laninamivir octanoate, a long-acting neuraminidase inhibitor, in the context of oseltamivir-resistant influenza virus strains. This document includes summaries of key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of experimental workflows and the drug's mechanism of action.

Introduction

The emergence of influenza virus strains resistant to neuraminidase inhibitors (NAIs), particularly oseltamivir, poses a significant challenge to global public health. Oseltamivir-resistant strains, often characterized by specific mutations in the neuraminidase protein (e.g., H275Y in N1 subtypes), necessitate the development and evaluation of alternative antiviral therapies.[1][2] this compound, a prodrug of the potent NAI laninamivir, has demonstrated efficacy against a broad range of influenza A and B viruses, including strains resistant to oseltamivir.[3][4] A key advantage of this compound is its long-acting nature, allowing for effective treatment with a single inhaled dose.[4]

These notes are intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound against oseltamivir-resistant influenza viruses.

Data Presentation

The following tables summarize the in vitro and clinical efficacy of laninamivir against oseltamivir-sensitive and -resistant influenza virus strains.

Table 1: In Vitro Efficacy of Laninamivir against Oseltamivir-Resistant Influenza Viruses (IC50 values)
Virus Strain/SubtypeOseltamivir-Resistant MutationLaninamivir IC50 (nM)Oseltamivir IC50 (nM)Fold-change in Oseltamivir IC50Reference
A(H1N1)pdm09Wild-Type0.27 ± 0.05~1.2N/A[5]
A(H1N1)pdm09H275YSimilar to Wild-Type>300 (approx. 300-fold increase)~300[1]
A(H3N2)Wild-Type0.62 ± 0.05~0.5N/A[5]
A(H3N2)E119VSimilar to Wild-TypeIncreased-[3]
Influenza BWild-Type3.26 ± 0.26~8.8N/A[5]
Influenza BR152KIncreased>100-fold increase>100[6]
A(H1N1)pdm09Q136K25.5-fold increase vs WT--[7]
A(H1N1)pdm09Q136R131.8-fold increase vs WT--[7]
A(H3N2)N142S53-fold increase vs WT--[7]
Influenza BG108E>7000-fold increase vs WT>200-fold increase vs WT>200[4][8]

IC50 values represent the concentration of the drug required to inhibit 50% of the neuraminidase activity. Data are presented as mean ± standard deviation where available.

Table 2: Clinical Efficacy of this compound vs. Oseltamivir in Patients with Oseltamivir-Resistant (H275Y) H1N1 Influenza
Study PopulationTreatment GroupMedian Time to Illness Alleviation (Hours)Key FindingsReference
AdultsThis compound (40 mg, single dose)73.0Non-inferior to oseltamivir, even with a high prevalence of oseltamivir-resistant H1N1. Significantly lower proportion of patients shedding virus at day 3 compared to oseltamivir.[9]
AdultsOseltamivir (75 mg, twice daily for 5 days)73.6[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound against oseltamivir-resistant influenza.

In Vitro Assays

This protocol is adapted from established methods using the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[10]

Objective: To determine the 50% inhibitory concentration (IC50) of laninamivir against the neuraminidase activity of oseltamivir-resistant and -sensitive influenza viruses.

Materials:

  • Influenza virus stocks (wild-type and oseltamivir-resistant strains)

  • Laninamivir and Oseltamivir carboxylate (active form of oseltamivir)

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.1 M NaOH in 80% ethanol)

  • 96-well black, flat-bottom microplates

  • Fluorometer (excitation: 355 nm, emission: 460 nm)

Procedure:

  • Virus Dilution: Dilute virus stocks in assay buffer to a concentration that yields a linear reaction rate for at least 60 minutes. This needs to be optimized for each virus strain.

  • Inhibitor Preparation: Prepare serial dilutions of laninamivir and oseltamivir carboxylate in assay buffer. A typical concentration range would be from 0.01 nM to 10,000 nM.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of each inhibitor dilution in triplicate.

    • Include wells with assay buffer only as a no-inhibitor control.

    • Add 50 µL of the diluted virus to each well.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition and Incubation:

    • Prepare a working solution of MUNANA in assay buffer (e.g., 100 µM).

    • Add 50 µL of the MUNANA solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Fluorescence Reading: Measure the fluorescence in a fluorometer at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no virus).

    • Calculate the percentage of NA inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This assay determines the concentration of an antiviral drug required to reduce the number of plaques by 50% (EC50).

Objective: To assess the inhibitory effect of laninamivir on the replication of oseltamivir-resistant influenza viruses in cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stocks

  • Laninamivir and Oseltamivir carboxylate

  • Cell culture medium (e.g., MEM) with supplements

  • Agarose or Avicel overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluency.

  • Virus and Inhibitor Incubation:

    • Prepare serial dilutions of laninamivir and oseltamivir carboxylate in serum-free medium.

    • Mix equal volumes of each inhibitor dilution with a virus dilution calculated to produce 50-100 plaques per well.

    • Incubate the virus-inhibitor mixture for 1 hour at room temperature.

  • Infection:

    • Wash the confluent MDCK cell monolayers with PBS.

    • Inoculate the cells with the virus-inhibitor mixtures.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay:

    • Remove the inoculum and overlay the cells with a mixture of 2x medium and 1.2% agarose or Avicel containing the corresponding concentration of the inhibitor.

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 10% formalin.

    • Remove the overlay and stain the cells with 0.1% crystal violet solution.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each inhibitor concentration compared to the no-inhibitor control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration.

This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral agent.[11]

Objective: To quantify the inhibitory effect of laninamivir on the production of progeny virus from oseltamivir-resistant strains.

Materials:

  • MDCK cells

  • Influenza virus stocks

  • Laninamivir and Oseltamivir carboxylate

  • Cell culture medium

Procedure:

  • Infection: Infect confluent monolayers of MDCK cells in 24-well plates with the influenza virus at a specific multiplicity of infection (MOI), for example, 0.01.

  • Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of laninamivir or oseltamivir carboxylate.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Virus Harvest: Collect the supernatant from each well.

  • Virus Titer Determination: Determine the virus titer in the supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis:

    • Calculate the reduction in virus titer for each inhibitor concentration compared to the no-inhibitor control.

    • The data can be expressed as the log10 reduction in virus yield.

In Vivo Animal Model

The mouse model is commonly used to evaluate the efficacy of anti-influenza drugs.

Objective: To assess the therapeutic efficacy of this compound in mice infected with a lethal dose of oseltamivir-resistant influenza virus.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Mouse-adapted oseltamivir-resistant influenza virus (e.g., H1N1 with H275Y mutation)

  • This compound for intranasal administration

  • Oseltamivir phosphate for oral gavage

  • Anesthesia (e.g., isoflurane)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Infection:

    • Anesthetize the mice lightly.

    • Infect the mice intranasally with a lethal dose (e.g., 5x LD50) of the oseltamivir-resistant influenza virus suspended in PBS.

  • Treatment:

    • At a predetermined time post-infection (e.g., 24 hours), administer a single dose of this compound intranasally to one group of mice.

    • Administer oseltamivir orally (e.g., twice daily for 5 days) to another group as a comparator.

    • A control group should receive a placebo (e.g., PBS).

  • Monitoring:

    • Monitor the mice daily for a set period (e.g., 14 days) for weight loss and survival.

    • Define a humane endpoint (e.g., >25% weight loss).

  • Lung Viral Titer (Optional):

    • At specific time points post-infection (e.g., day 3 and day 6), euthanize a subset of mice from each group.

    • Harvest the lungs, homogenize them, and determine the viral titer using a plaque assay.

  • Data Analysis:

    • Plot survival curves (Kaplan-Meier) and compare them using a log-rank test.

    • Plot the mean body weight changes over time for each group.

    • Compare lung viral titers between the different treatment groups.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.

cluster_0 Mechanism of Neuraminidase Inhibition Influenza_Virus Influenza Virus Host_Cell Host Cell Influenza_Virus->Host_Cell Infection Progeny_Virions Progeny Virions Host_Cell->Progeny_Virions Replication Neuraminidase Neuraminidase (NA) Progeny_Virions->Neuraminidase Budding Sialic_Acid Sialic Acid Receptor Neuraminidase->Sialic_Acid Cleavage (Release) Laninamivir Laninamivir Laninamivir->Neuraminidase Inhibition

Caption: Mechanism of action of Laninamivir.

cluster_1 Neuraminidase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Virus, Inhibitor, and Substrate Start->Prepare_Reagents Plate_Setup Add Inhibitor and Virus to 96-well Plate Prepare_Reagents->Plate_Setup Incubate_1 Incubate for 30 min (Inhibitor Binding) Plate_Setup->Incubate_1 Add_Substrate Add MUNANA Substrate Incubate_1->Add_Substrate Incubate_2 Incubate for 60 min at 37°C Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Fluorescence Read Fluorescence (355/460 nm) Stop_Reaction->Read_Fluorescence Analyze_Data Calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Neuraminidase Inhibition Assay.

cluster_2 Animal Model Experimental Workflow Start Start Acclimatize Acclimatize BALB/c Mice Start->Acclimatize Infect Intranasal Infection with Oseltamivir-Resistant Influenza Acclimatize->Infect Randomize Randomize into Treatment Groups Infect->Randomize Treat Administer this compound, Oseltamivir, or Placebo Randomize->Treat Monitor Daily Monitoring of Weight and Survival Treat->Monitor Optional_Endpoint Optional: Euthanize for Lung Viral Titer Monitor->Optional_Endpoint Analyze Analyze Survival Curves and Weight Change Monitor->Analyze Optional_Endpoint->Analyze End End Analyze->End

Caption: Workflow for the in vivo animal model study.

Conclusion

This compound is a promising antiviral agent for the treatment of influenza, including infections caused by oseltamivir-resistant strains. The protocols and data presented in these application notes provide a framework for researchers to further investigate its efficacy and mechanism of action. The long-acting nature of this compound offers a significant clinical advantage, and its continued study is crucial in the ongoing effort to combat influenza virus resistance.

References

Application of Laninamivir Octanoate in Highly Pathogenic Avian Influenza (H5N1) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir octanoate, a long-acting neuraminidase (NA) inhibitor, has emerged as a significant antiviral candidate in the study of highly pathogenic avian influenza (HPAI) H5N1. Administered as a prodrug, it is converted to its active form, laninamivir, in the respiratory tract, where it exhibits prolonged inhibitory activity against the influenza virus neuraminidase. This extended action allows for a single administration to be effective for both treatment and prophylaxis, a considerable advantage in managing influenza outbreaks.[1][2] Research has demonstrated its effectiveness against HPAI H5N1, including strains resistant to other neuraminidase inhibitors like oseltamivir.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in H5N1 research, including quantitative efficacy data and detailed experimental protocols.

Mechanism of Action

This compound's therapeutic effect stems from its potent inhibition of the influenza neuraminidase enzyme. Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By binding tightly to the active site of the neuraminidase, laninamivir prevents the cleavage of sialic acid residues on the host cell surface, thereby trapping the progeny virions and preventing their spread to other cells.[1][3] This mechanism effectively halts the progression of the infection within the host.

Caption: Mechanism of this compound Action.

Quantitative Efficacy Data

The efficacy of this compound against H5N1 has been quantified in several key studies. The following tables summarize the critical data for easy comparison.

Table 1: In Vitro Neuraminidase Inhibition

H5N1 Strain/NA SubtypeLaninamivir (R-125489) IC₅₀ (nM)Oseltamivir Carboxylate IC₅₀ (nM)Zanamivir IC₅₀ (nM)Reference
A/Vietnam/1203/04 (H5N1)0.58 ± 0.050.63 ± 0.050.45 ± 0.02[5]
A/Indonesia/5/05 (H5N1)0.48 ± 0.040.65 ± 0.070.39 ± 0.01[5]
A/whooper swan/Hokkaido/1/08 (H5N1)0.53 ± 0.040.61 ± 0.030.43 ± 0.03[5]
Avian H12N5 NA (N5)0.900.830.59[1]

Table 2: Therapeutic Efficacy of a Single Dose of this compound in H5N1-Infected Mice

H5N1 StrainThis compound Dose (µg/kg)Survival Rate (%)Oseltamivir (50 mg/kg, twice daily for 5 days) Survival Rate (%)Control Survival Rate (%)Reference
HN30408cl7150090600[1][3]
Ind30061500100800[1][3]
VN1203 (Wild-type)15001001000[5]
VN1203-H274Y (Oseltamivir-resistant)150010000[5]

Table 3: Viral Titers in Lungs of H5N1-Infected Mice After a Single Dose of this compound

H5N1 StrainThis compound Dose (µg/kg)Day Post-InfectionLung Viral Titer (log₁₀ EID₅₀/g)Oseltamivir (50 mg/kg, twice daily for 5 days) Lung Viral Titer (log₁₀ EID₅₀/g)Control Lung Viral Titer (log₁₀ EID₅₀/g)Reference
HN30408cl715003<1.53.57.8[1]
HN30408cl715006<1.5<1.57.5[1]
Ind300615003<1.52.87.2[1]
Ind300615006<1.5<1.56.8[1]

Table 4: Prophylactic Efficacy of a Single Dose of this compound in Mice Challenged with H5N1

Time of Administration Pre-InfectionThis compound Dose (µg/kg)Survival Rate (%)Oseltamivir (10 mg/kg, once daily for 5 days) Survival Rate (%)Reference
7 days75087.5Not Tested[1][3]
7 days1500100Not Tested[1][3]
3 days750100Not Tested[1][3]
1 day750100Not Tested[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments in the evaluation of this compound against H5N1.

In Vitro Neuraminidase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against influenza neuraminidase.[1]

G start Start prep_reagents Prepare Reagents: - Purified H5N1 NA - this compound (serial dilutions) - MUNANA substrate - Assay buffer start->prep_reagents incubation1 Incubate NA with Inhibitor (10 µL NA + 10 µL inhibitor) 30 min at room temperature prep_reagents->incubation1 add_substrate Add MUNANA Substrate (30 µL of 166 µM MUNANA) incubation1->add_substrate incubation2 Incubate Reaction Mixture 30 min at 37°C add_substrate->incubation2 stop_reaction Stop Reaction (Add 150 µL stop solution) incubation2->stop_reaction measure_fluorescence Measure Fluorescence (Excitation: 360 nm, Emission: 450 nm) stop_reaction->measure_fluorescence calculate_ic50 Calculate IC₅₀ Value measure_fluorescence->calculate_ic50

Caption: In Vitro Neuraminidase Inhibition Assay Workflow.

Materials:

  • Purified recombinant H5N1 neuraminidase

  • This compound

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well black microplate, add 10 µL of purified H5N1 NA (at a final concentration of approximately 10 nM) to each well.

  • Add 10 µL of each this compound dilution to the respective wells. Include control wells with assay buffer instead of the inhibitor.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 30 µL of 166 µM MUNANA substrate to each well to start the enzymatic reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 150 µL of stop solution to each well.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Mouse Model of H5N1 Infection

This protocol outlines a typical in vivo study to assess the therapeutic efficacy of this compound in a lethal H5N1 mouse model.[1][3][6]

G start Start acclimatize Acclimatize Mice (e.g., BALB/c, 6-8 weeks old) start->acclimatize prepare_virus Prepare H5N1 Virus Inoculum (e.g., 4 MLD₅₀ in 50 µL) acclimatize->prepare_virus infect_mice Intranasal Infection of Mice (under anesthesia) prepare_virus->infect_mice prepare_drug Prepare this compound (for intranasal administration) infect_mice->prepare_drug administer_drug Administer Single Dose of Drug (2 hours post-infection) prepare_drug->administer_drug monitor_mice Daily Monitoring: - Survival - Body weight - Clinical signs administer_drug->monitor_mice collect_samples Sample Collection (at specified time points): - Lungs - Brain monitor_mice->collect_samples end End of Study (e.g., 21 days post-infection) monitor_mice->end determine_titers Determine Viral Titers (e.g., EID₅₀ assay) collect_samples->determine_titers

Caption: In Vivo H5N1 Mouse Model Experimental Workflow.

Materials:

  • 6- to 8-week-old female BALB/c mice

  • Highly pathogenic H5N1 virus (e.g., A/Vietnam/1203/04)

  • This compound

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Phosphate-buffered saline (PBS)

  • Biosafety level 3 (BSL-3) facilities and appropriate personal protective equipment (PPE)

Procedure:

  • Acclimatization: House mice in BSL-3 containment for at least one week prior to the experiment.

  • Virus Inoculation:

    • Anesthetize mice lightly.

    • Inoculate mice intranasally with a lethal dose (e.g., 4 MLD₅₀) of H5N1 virus in a volume of 50 µL of PBS.

  • Drug Administration:

    • At 2 hours post-infection, administer a single intranasal dose of this compound (e.g., 1500 µg/kg) in a volume of 50 µL.

    • The control group should receive a placebo (e.g., saline).

  • Monitoring:

    • Monitor the mice daily for 21 days for survival, body weight changes, and clinical signs of illness (e.g., ruffled fur, lethargy, respiratory distress).

  • Viral Titer Determination:

    • At predetermined time points (e.g., days 3 and 6 post-infection), euthanize a subset of mice from each group.

    • Aseptically collect lungs and brains.

    • Homogenize the tissues in PBS and determine the viral titers using an appropriate method, such as the 50% egg infectious dose (EID₅₀) assay.

Conclusion

This compound demonstrates potent and long-lasting efficacy against highly pathogenic H5N1 avian influenza in both in vitro and in vivo models. Its ability to provide therapeutic and prophylactic benefit with a single dose makes it a valuable tool for research and a promising candidate for pandemic preparedness. The data and protocols presented here provide a foundation for further investigation into the application of this compound in combating the threat of H5N1 influenza.

References

Application Notes and Protocols: Evaluating the Prophylactic Efficacy of Laninamivir Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laninamivir octanoate (brand name: Inavir) is a long-acting inhaled neuraminidase inhibitor used for the treatment and prophylaxis of influenza virus infection.[1][2] It is a prodrug that is hydrolyzed into its active form, laninamivir, in the respiratory tract.[1][3] The primary mechanism of action involves inhibiting the influenza virus neuraminidase (NA) enzyme, which is crucial for the release of progeny virus particles from infected cells, thereby halting the spread of the infection.[3] Due to its long-lasting effect, a single administration has been shown to be effective, offering a significant advantage for prophylaxis.[4][5]

Evaluating the prophylactic efficacy of a drug like this compound requires a multi-faceted approach, encompassing in vitro assays to determine its direct antiviral activity, in vivo studies in animal models to understand its effects in a living organism, and clinical trials to confirm its effectiveness in humans. These application notes provide detailed protocols and methodologies for researchers, scientists, and drug development professionals engaged in this evaluation process.

Mechanism of Action: Neuraminidase Inhibition

Laninamivir, the active metabolite of this compound, is a potent inhibitor of the influenza neuraminidase enzyme. This enzyme cleaves sialic acid residues on the surface of the host cell, which the viral hemagglutinin (HA) protein binds to. This cleavage is essential for the release of newly formed virions from the infected cell surface. By competitively binding to the active site of the neuraminidase enzyme, laninamivir prevents this cleavage, causing new virus particles to aggregate on the cell surface and preventing their release and subsequent infection of other cells.[3]

G cluster_cell Infected Host Cell cluster_surface Cell Surface Interaction Replication Viral Replication & Assembly Budding Virion Budding Replication->Budding New virions move to cell surface Virion New Virion (with HA) SialicAcid Host Cell Sialic Acid Receptor Virion->SialicAcid Neuraminidase Neuraminidase (NA) Enzyme Release Virus Release & Spread to New Cells Neuraminidase->Release NA cleaves Sialic Acid NoRelease Virus Aggregation No Release Neuraminidase->NoRelease Inhibition Prevents Cleavage Laninamivir Laninamivir (Active Drug) Laninamivir->Neuraminidase G start Start prep_virus Prepare & Dilute Influenza Virus Stock start->prep_virus prep_drug Prepare Serial Dilutions of Laninamivir start->prep_drug incubate Pre-incubate Virus with Drug Dilutions prep_virus->incubate prep_drug->incubate add_substrate Add NA Substrate (e.g., MUNANA, NA-Star) incubate->add_substrate incubate2 Incubate to Allow Enzymatic Reaction add_substrate->incubate2 measure Measure Signal (Fluorescence/Luminescence) incubate2->measure calculate Calculate % Inhibition vs. Drug Concentration measure->calculate end Determine IC₅₀ Value calculate->end G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization randomize Randomize into Groups (Drug vs. Placebo) acclimatize->randomize administer Administer Laninamivir Octanoate or Placebo randomize->administer challenge Intranasal Influenza Virus Challenge administer->challenge monitor Daily Monitoring (Weight, Clinical Score) challenge->monitor collect Collect Samples (Nasal Wash, Lung) monitor->collect v_titer Measure Viral Titer (TCID₅₀, qPCR) collect->v_titer pathology Assess Lung Pathology collect->pathology analyze Analyze Data & Determine Efficacy v_titer->analyze pathology->analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Laninamivir Octanoate Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of Laninamivir octanoate in pre-clinical animal research. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (LO) is an inhaled neuraminidase inhibitor used for the treatment of influenza.[1] It is a prodrug that is converted into its active form, laninamivir, within the lungs.[1] This active metabolite has a prolonged retention time in the respiratory tissues, which allows for effective treatment with a single administration.[2]

Q2: Which animal models are typically used for in vivo studies with this compound?

A2: Mouse and rat models of influenza infection are the most commonly cited in the literature for evaluating the efficacy and pharmacokinetics of this compound.[3]

Q3: What is the recommended route of administration for this compound in animal studies?

A3: The most clinically relevant routes of administration are intranasal and inhalation (via dry powder insufflation) to mimic human use. Intravenous administration of the active metabolite, laninamivir, has also been explored in research settings.[4]

Q4: What are some key advantages of this compound observed in animal models?

A4: In animal models, a single dose of this compound has demonstrated superior or comparable efficacy to repeated administrations of other neuraminidase inhibitors like oseltamivir and zanamivir.[3] It has shown effectiveness against a range of influenza viruses, including highly pathogenic avian influenza (H5N1) and oseltamivir-resistant strains.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results or lack of efficacy Improper drug delivery, leading to insufficient lung deposition.For intranasal delivery, ensure the animal is properly anesthetized (if applicable) and positioned to prevent the solution from being swallowed. Use a small volume (typically 5-50 µL for mice) administered in small droplets to each nostril.[5] For dry powder administration, utilize a specialized insufflator designed for rodents to ensure deep lung delivery.[6]
Formulation issues (precipitation, instability).This compound is soluble in DMSO.[7] If using an aqueous vehicle, be aware that it can equilibrate into two acyl forms.[8] Prepare fresh solutions and consider the stability of your formulation. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.[9]
Adverse events in animals (e.g., respiratory distress) Administration volume is too large for the animal.For mice, the total intranasal volume should not exceed 50 µL.[5] Larger volumes increase the risk of the substance entering the lungs improperly and causing distress.[5]
Irritation from the vehicle or compound.While long-term intranasal administration of some drugs can cause mucosal damage, this is less likely with single-dose studies.[10] If chronic dosing is planned, consider including histological analysis of the nasal passages in your study design.
Difficulty with dry powder administration Inefficient powder dispersion.The volume of air used to disperse the powder is critical. Optimized air volumes for insufflators can improve dispersion efficiency without causing harm to the animal.[11]
Inaccurate dosing of small powder amounts.To administer a lower dose of a potent compound, it is often better to dilute the active ingredient with a suitable carrier (e.g., lactose) rather than attempting to handle very small masses of the pure powder.[12]

Quantitative Data Summary

The following table summarizes dosages of this compound used in various in vivo studies.

Animal Model Influenza Strain Dosage Administration Route Key Finding Reference
MouseA/H1N1236 µg/kgIntranasalMaintained high lung concentrations for over 6 days.[2]
MouseInfluenza A and B virusesNot specifiedIntranasalA single dose showed superior efficacy to repeated doses of zanamivir or oseltamivir.[3]
MouseLethal Influenza H1N1Not specifiedIntranasalCombination therapy with artificial surfactant significantly increased survival.
MouseInfluenza B virus30 mg/kg (of laninamivir)IntravenousSignificantly suppressed virus proliferation in the lungs.[4]
MouseA/PR/8/34 (H1N1)30 mg/kg (of laninamivir)IntravenousSignificantly prolonged survival at a level comparable to peramivir.[4]

Experimental Protocols & Methodologies

Protocol for Intranasal Administration (Liquid Formulation)

This protocol is a synthesis of best practices for administering liquid formulations of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., DMSO for stock, then diluted in PBS)

  • Anesthetic (e.g., isoflurane)

  • Micropipette and tips

  • Animal scale

Procedure:

  • Preparation: Prepare the dosing solution of this compound in the desired vehicle. Ensure the final concentration allows for the target dose to be delivered in a total volume of 20-30 µL per mouse.[13]

  • Anesthesia: Anesthetize the mouse using a method appropriate for your institution's guidelines (e.g., isoflurane inhalation). Anesthesia is recommended for volumes of 20µL or greater.[5]

  • Positioning: Hold the mouse in a supine position. The head should be tilted back slightly to facilitate the solution's entry into the nasal passages and reduce the likelihood of it being swallowed.

  • Administration: Using a micropipette, administer the solution in small droplets (e.g., 3-6 µL at a time) to each nostril, allowing the animal to inhale between droplets.[13][14] Alternate between nostrils.[5]

  • Recovery: Place the animal in a clean cage and monitor until it has fully recovered from anesthesia.

Methodology for Dry Powder Administration

For the administration of this compound as a dry powder, a specialized insufflation device is required.

Equipment:

  • Dry Powder Insufflator for mice (e.g., Penn-Century Model DP-4M)[6]

  • Air source (e.g., syringe or air pump)

  • Animal scale

General Procedure:

  • Dose Preparation: Load the desired amount of this compound powder into the sample chamber of the insufflator.

  • Animal Restraint/Anesthesia: Depending on the specific device and institutional protocols, the animal may be either lightly anesthetized or restrained.

  • Intratracheal Intubation: Carefully insert the delivery tube of the insufflator into the trachea of the mouse.

  • Dispersion: Discharge a small, precise volume of air from the syringe or pump to aerosolize the powder and deliver it into the lungs.[11]

  • Recovery: Remove the insufflator and monitor the animal's recovery.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep_solution Prepare Dosing Solution (Liquid or Dry Powder) animal_prep Acclimatize and Weigh Animals anesthesia Anesthetize Animal (if required) animal_prep->anesthesia dosing Administer this compound (Intranasal or Insufflation) anesthesia->dosing monitoring Monitor Clinical Signs (Weight Loss, Survival) dosing->monitoring sampling Collect Samples (Lungs, BALF, etc.) monitoring->sampling analysis Analyze Viral Titer, Pharmacokinetics, Histology sampling->analysis

Caption: General experimental workflow for in vivo studies.

pharmacokinetic_pathway cluster_delivery Drug Delivery cluster_lung Lung Tissue cluster_action Antiviral Action lo_admin This compound (LO) Administered via Inhalation/ Intranasal Route lo_uptake LO Uptake into Airway Epithelial Cells lo_admin->lo_uptake hydrolysis Hydrolysis of LO by Intracellular Esterases lo_uptake->hydrolysis laninamivir Active Laninamivir hydrolysis->laninamivir retention Prolonged Retention (Limited Efflux) laninamivir->retention na_inhibition Neuraminidase Inhibition laninamivir->na_inhibition virus_release Inhibition of Influenza Virus Release na_inhibition->virus_release

Caption: Pharmacokinetic pathway of this compound.

References

Strategies to minimize the emergence of Laninamivir octanoate-resistant viruses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize the emergence of laninamivir octanoate-resistant influenza viruses. It includes troubleshooting guides for common experimental issues and frequently asked questions in a Q&A format.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: Resistance to this compound, a long-acting neuraminidase (NA) inhibitor, primarily arises from amino acid substitutions in the NA protein of the influenza virus. These mutations can alter the shape of the NA active site, reducing the binding affinity of laninamivir.[1] Additionally, mutations in the hemagglutinin (HA) protein can sometimes contribute to resistance by altering the virus's dependence on NA activity for release from host cells.

Q2: Which specific mutations are associated with this compound resistance?

A2: Several key mutations in the NA protein have been identified through in vitro studies. For influenza A(H1N1)pdm09, an E119G NA substitution, often accompanied by HA mutations like T197A and D222G, has been shown to confer resistance.[2] For influenza B viruses, E119A and H274Y are important mutations to monitor for potential resistance.[3][4] It's important to note that the impact of a specific mutation can vary between different influenza virus types and subtypes.[1]

Q3: How does the resistance profile of laninamivir compare to other neuraminidase inhibitors like oseltamivir?

A3: Laninamivir generally exhibits a resistance profile similar to zanamivir.[2] Notably, the common H275Y mutation in N1 subtype viruses, which confers high-level resistance to oseltamivir, does not significantly affect susceptibility to laninamivir.[1][5] This makes laninamivir a potential treatment option for infections with oseltamivir-resistant strains.[5][6] However, some mutations can confer cross-resistance to multiple NAIs.[3]

Q4: What are the key strategies to minimize the emergence of laninamivir-resistant viruses in a research setting?

A4: Key strategies include:

  • Monitoring for Resistance: Regularly perform genotypic (sequencing) and phenotypic (NA inhibition assays) testing on viral isolates exposed to the drug.

  • Combination Therapy: In vitro studies suggest that combining laninamivir with antivirals that have different mechanisms of action may help to suppress the emergence of resistance.[7][8]

  • Fitness Evaluation: Assess the replicative fitness of any identified resistant variants. Many resistance mutations come at a fitness cost to the virus, making them less likely to become dominant in the absence of drug pressure.[9][10]

  • Appropriate Dosing: In experimental setups, using appropriate concentrations of laninamivir is crucial to avoid sublethal doses that can promote the selection of resistant mutants.

Q5: How can I monitor for the emergence of laninamivir resistance in my experiments?

A5: A combination of phenotypic and genotypic assays is recommended.[11][12][13]

  • Phenotypic Assay: The neuraminidase (NA) inhibition assay is the gold standard for assessing susceptibility to NA inhibitors.[14][15]

  • Genotypic Assay: Sequencing of the NA and HA genes can identify mutations known to be associated with resistance.[16][17][18]

Troubleshooting Guides

Neuraminidase (NA) Inhibition Assay

Issue: High background fluorescence in my assay.

  • Possible Cause: Contamination of reagents or buffers with fluorescent compounds. Improper preparation of the MUNANA substrate.

  • Solution:

    • Prepare fresh assay buffers and substrate solutions using high-purity water and reagents.

    • Ensure that the MUNANA substrate is fully dissolved and that the working solution is protected from light.

    • Run a "no virus" control to check for background fluorescence in the reagents themselves.

Issue: Inconsistent IC50 values between replicates.

  • Possible Cause: Pipetting errors, particularly with small volumes of virus or inhibitor. Variation in incubation times.

  • Solution:

    • Use calibrated pipettes and ensure proper pipetting technique.

    • Prepare master mixes of reagents where possible to minimize pipetting steps.

    • Use a multichannel pipette for adding reagents to the plate to ensure consistency.

    • Precisely control all incubation times and temperatures. Real-time enzyme inhibition assays can provide insights into the binding kinetics and the effect of incubation times.[19]

Issue: My wild-type virus shows higher than expected IC50 values.

  • Possible Cause: Incorrect virus dilution leading to excessively high NA activity. Degradation of the laninamivir stock solution.

  • Solution:

    • Perform a virus titration to determine the optimal virus concentration that gives a linear signal in the NA activity assay.[20]

    • Prepare fresh dilutions of your laninamivir stock solution for each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[20]

Plaque Reduction Assay

Issue: No plaques are forming, even in the no-drug control wells.

  • Possible Cause: Low virus titer. Cells are not susceptible to the virus strain. Incorrect overlay medium.

  • Solution:

    • Titer your virus stock using a reliable method (e.g., TCID50) to ensure you are using an appropriate multiplicity of infection (MOI).

    • Confirm that the cell line you are using is susceptible to your influenza virus strain.

    • Ensure the overlay medium has the correct concentration of agarose or Avicel and that it is applied at the correct temperature to avoid damaging the cell monolayer.[21]

Issue: Plaques are fuzzy and difficult to count.

  • Possible Cause: The overlay is too soft, allowing the virus to diffuse and create secondary plaques. The incubation time is too long.

  • Solution:

    • Increase the concentration of agarose or Avicel in your overlay to restrict viral spread.

    • Optimize the incubation time. Harvest the plates when plaques are visible but before they begin to merge or become indistinct.

    • Ensure even distribution of the cell monolayer when seeding the plates.

Data Presentation

Table 1: Neuraminidase (NA) Amino Acid Substitutions Associated with Reduced Susceptibility to Laninamivir

Influenza Virus Type/SubtypeNA Amino Acid SubstitutionFold-Increase in IC50 (Laninamivir)Notes
A(H1N1)pdm09E119G>100Often emerges with HA mutations (T197A and D222G).[2]
BE119A>10,000Confers highly reduced inhibition to oseltamivir, zanamivir, and peramivir as well.[3]
BH274Y>10Possesses fitness comparable to wild-type virus.[3][4]
BD198E<10Confers reduced inhibition by oseltamivir.[3]
BI222T<10Confers reduced inhibition by oseltamivir.[3]

Table 2: WHO Guidelines for Interpreting NA Inhibition Assay Results

Virus TypeFold-Change in IC50 vs. Reference MedianInterpretation
Influenza A<10-foldNormal Inhibition
10 to 100-foldReduced Inhibition
>100-foldHighly Reduced Inhibition
Influenza B<5-foldNormal Inhibition
5 to 50-foldReduced Inhibition
>50-foldHighly Reduced Inhibition
(Source: Adapted from WHO guidelines)[22]

Experimental Protocols

Fluorescence-Based Neuraminidase (NA) Inhibition Assay

This protocol is adapted from established methods to assess the susceptibility of influenza viruses to laninamivir.[15][20]

Materials:

  • 2x Assay Buffer (66.6 mM MES, 8 mM CaCl2, pH 6.5)

  • Laninamivir stock solution (300 µM)

  • MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Influenza virus isolates

  • 96-well black flat-bottom plates

  • Fluorometer

Procedure:

  • Virus Titration: Perform a serial dilution of your virus stocks to determine the concentration that results in a high signal-to-noise ratio in the linear range of the NA activity assay.

  • Drug Dilution: Prepare a serial dilution of laninamivir in 2x assay buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of diluted virus to 25 µL of each laninamivir dilution. Include virus-only (no inhibitor) and no-virus (blank) controls.

  • Pre-incubation: Incubate the plate at 37°C for 45 minutes.

  • Substrate Addition: Add 50 µL of MUNANA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction: Add 100 µL of stop solution to each well.

  • Read Fluorescence: Measure the fluorescence using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Plaque Reduction Assay for Laninamivir Susceptibility

This is a general protocol that can be adapted for laninamivir.

Materials:

  • Confluent monolayer of MDCK cells in 6-well plates

  • Influenza virus stock

  • Laninamivir stock solution

  • Infection medium (e.g., DMEM with TPCK-trypsin)

  • Overlay medium (e.g., 2x DMEM mixed with 1.8% agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to achieve a confluent monolayer on the day of infection.[21]

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus stock.

  • Infection: Wash the cell monolayers and infect with 200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.[23]

  • Drug-Containing Overlay: After infection, remove the virus inoculum and overlay the cells with 3 mL of overlay medium containing various concentrations of laninamivir. Include a no-drug control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days).

  • Fixation and Staining: Fix the cells (e.g., with 10% formaldehyde) and then stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the concentration of laninamivir required to reduce the number of plaques by 50% (PRC50).

Genotypic Analysis for Resistance Mutations

Procedure:

  • RNA Extraction: Extract viral RNA from infected cell culture supernatant or clinical specimens.

  • RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full-length NA and HA genes. Utilize universal primers that target the conserved termini of these gene segments.[1]

  • Sequencing: Sequence the amplified PCR products using either Sanger sequencing or Next-Generation Sequencing (NGS). NGS is advantageous for detecting minor viral populations.[18]

  • Sequence Analysis: Align the obtained sequences with a wild-type reference sequence to identify any amino acid substitutions. Compare any identified mutations to the known laninamivir resistance-associated mutations in Table 1.

Visualizations

Experimental_Workflow_for_Resistance_Monitoring cluster_0 Sample Collection & Preparation cluster_1 Phenotypic Analysis cluster_2 Genotypic Analysis cluster_3 Data Integration & Interpretation A Virus Isolate (from cell culture or clinical sample) B Viral RNA Extraction A->B C Neuraminidase (NA) Inhibition Assay A->C F RT-PCR Amplification of NA and HA genes B->F D Calculate IC50 Value C->D E Determine Susceptibility (Normal, Reduced, Highly Reduced) D->E I Correlate Genotype with Phenotype E->I G DNA Sequencing (Sanger or NGS) F->G H Sequence Analysis (Identify mutations) G->H H->I

Caption: Workflow for Monitoring Laninamivir Resistance.

Resistance_Minimization_Strategies cluster_0 Proactive Strategies cluster_1 Surveillance & Characterization cluster_2 Outcome A Goal: Minimize Emergence of Laninamivir Resistance B Combination Therapy (e.g., with polymerase inhibitor) A->B C Use of Appropriate Drug Concentrations A->C D Routine Phenotypic and Genotypic Screening A->D G Informed Antiviral Strategy B->G C->G E Assess Viral Fitness of Resistant Mutants D->E F Characterize Cross-Resistance Profile D->F E->G F->G

Caption: Logical Flow of Resistance Minimization Strategies.

References

Improving the stability and formulation of Laninamivir octanoate for research use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability and formulation of Laninamivir octanoate for research use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a lipophilic prodrug of the potent neuraminidase inhibitor, laninamivir.[1] It is designed for long-acting efficacy through inhaled administration.[1][2] Its stability is a critical consideration because, as an ester, it is susceptible to hydrolysis, which converts it to its active form, laninamivir. While this conversion is necessary for its therapeutic effect in the lungs, premature hydrolysis during storage or formulation can impact the dosage accuracy and shelf-life of the product.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is hydrolysis of the octanoyl ester bond, which results in the formation of the active drug, laninamivir, and octanoic acid. This hydrolysis is catalyzed by esterase enzymes in the pulmonary tissue in vivo.[3][4][5] In solution, this hydrolysis can also be influenced by pH and temperature. When dissolved in water, this compound exists as an equilibrium mixture of the 3-acyl (major) and 2-acyl (minor) forms, both of which can undergo hydrolysis.[4][6]

Q3: How can the aqueous solubility of this compound be improved for in vitro experiments?

A3: this compound is poorly soluble in water. For in vitro assays, it is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[7][8] When preparing aqueous solutions for cell-based assays, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous medium, ensuring the final concentration of the organic solvent is low enough to not affect the experimental system. The use of surfactants or other solubilizing agents may also be explored, though their compatibility with the specific assay must be validated.

Troubleshooting Guides

Formulation Challenges

Problem: Poor flowability and dose uniformity in Dry Powder Inhaler (DPI) formulations.

  • Possible Cause: The cohesive nature of micronized this compound particles can lead to poor flow and aggregation, resulting in inconsistent dosing.

  • Recommended Solution:

    • Carrier Blending: Blend the micronized drug with a larger, inert carrier particle like lactose. The larger carrier particles improve the flow properties of the powder mixture.

    • Particle Engineering: Investigate particle engineering techniques to modify the surface properties of the drug particles to reduce cohesiveness.

    • Excipient Optimization: The ratio of the drug to the carrier is a critical parameter that needs to be optimized to ensure a homogenous blend and efficient drug release from the carrier upon inhalation.

Problem: Instability of this compound in aqueous suspension for nebulization.

  • Possible Cause: Hydrolysis of the ester linkage is accelerated in aqueous environments, leading to the degradation of the prodrug into the active laninamivir.

  • Recommended Solution:

    • Lyophilization: Formulate this compound as a lyophilized (freeze-dried) powder.[9][10] This removes water and enhances the stability of the drug substance. The lyophilized powder can then be reconstituted with a suitable vehicle (e.g., saline) immediately before use.[11]

    • Excipient Selection: Include a dispersing agent, such as tyloxapol, in the lyophilized formulation to aid in the uniform dispersion of the drug particles upon reconstitution.[12] Cryoprotectants like mannitol can also be included to protect the drug during the lyophilization process and can act as a bulking agent.[13]

Problem: Inconsistent droplet size and drug delivery from the nebulizer.

  • Possible Cause: The physical properties of the reconstituted suspension, such as viscosity and surface tension, can affect the performance of the nebulizer.

  • Recommended Solution:

    • Surfactant Optimization: The concentration of surfactants like tyloxapol should be optimized. Surfactants can reduce surface tension and aid in the formation of appropriately sized droplets for inhalation.[14][15]

    • Device Compatibility: Ensure that the formulation is compatible with the specific type of nebulizer being used (e.g., jet, ultrasonic, or mesh nebulizer), as device performance can be formulation-dependent.[7][16]

Stability and Analytical Issues

Problem: Appearance of a new peak during HPLC analysis of a stability sample.

  • Possible Cause: This new peak likely represents a degradation product. For this compound, the most probable degradation product is laninamivir, formed via hydrolysis. Other minor degradation products could result from oxidation or other stress factors.

  • Recommended Solution:

    • Peak Identification: Use a mass spectrometer (LC-MS) to identify the mass of the new peak and compare it to the mass of laninamivir and other potential degradation products.

    • Forced Degradation Study: Perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products. This will help to confirm the identity of the new peak and establish the stability-indicating nature of the analytical method.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
WaterInsoluble[7]
DMSOSparingly soluble (1-10 mg/mL)[8]
EthanolSlightly soluble (0.1-1 mg/mL)[8]

Table 2: IC50 Values of this compound against Influenza Neuraminidases

Virus StrainIC50 (nM)Reference
H1N1822 (mean)[8]
H2N2128[8]
H3N2114 (mean)[8]
Influenza B (Victoria)>10,000[8]
Influenza B (Yamagata)>10,000[8]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Buffer Solutions: Prepare buffers at various physiological pH values (e.g., pH 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

    • Dilute the filtrate with a suitable solvent.

    • Quantify the concentration of this compound in the filtrate using a validated stability-indicating HPLC method.

  • Data Analysis: The determined concentration represents the aqueous solubility of this compound at that specific pH and temperature.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose a solution to UV light (as per ICH Q1B guidelines).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent drug and any degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent drug and calculate the mass balance to ensure all major degradation products are accounted for.

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method should be able to resolve this compound from its degradation products and any formulation excipients.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_stability Stability Testing cluster_characterization Characterization F1 Solubility Screening F2 Excipient Compatibility F1->F2 F3 Formulation Optimization (e.g., DPI blend, Lyophilization cycle) F2->F3 S3 Long-term & Accelerated Stability Studies F3->S3 C1 Physical Characterization (e.g., particle size, morphology) S1 Forced Degradation Study S2 Develop Stability-Indicating Analytical Method S1->S2 S2->S3 S3->C1 C2 Chemical Purity & Degradation Profile S3->C2 hydrolysis_pathway LO This compound Laninamivir Laninamivir (Active Drug) LO->Laninamivir Hydrolysis (Enzymatic/Chemical) OctanoicAcid Octanoic Acid LO->OctanoicAcid Hydrolysis (Enzymatic/Chemical) troubleshooting_logic Start Problem Encountered Formulation Formulation Issue? Start->Formulation Stability Stability Issue? Start->Stability Analytical Analytical Issue? Start->Analytical PoorFlow Poor Flow / Dose Uniformity (DPI) Formulation->PoorFlow Yes InconsistentNeb Inconsistent Nebulization Formulation->InconsistentNeb No Degradation Unexpected Degradation Stability->Degradation Yes NewPeak New Peak in HPLC Analytical->NewPeak Yes Solution1 Optimize Carrier Ratio / Particle Engineering PoorFlow->Solution1 Solution2 Optimize Surfactant / Check Device Compatibility InconsistentNeb->Solution2 Solution3 Control Moisture / pH / Temperature Degradation->Solution3 Solution4 Perform Peak Identification (LC-MS) / Forced Degradation NewPeak->Solution4

References

Technical Support Center: Addressing Off-Target Effects of Laninamivir Octanoate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Laninamivir octanoate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that is hydrolyzed to its active form, laninamivir. Laninamivir is a potent and long-acting inhibitor of influenza virus neuraminidase (NA), an enzyme essential for the release of progeny virus particles from infected cells.[1][2][3] By blocking NA activity, laninamivir prevents the spread of the virus.

Q2: What are the potential off-target effects of this compound in cell-based assays?

A2: The primary concern for off-target effects of neuraminidase inhibitors like laninamivir is the potential inhibition of human neuraminidase isoforms (NEU1, NEU2, NEU3, and NEU4). These enzymes play crucial roles in various cellular processes, and their inhibition can lead to unintended biological consequences in in vitro experiments. While specific inhibitory data for laninamivir against human neuraminidases is not widely available in the public domain, the structural similarity to the natural substrate (sialic acid) suggests that cross-reactivity is a possibility that should be experimentally addressed. Other neuraminidase inhibitors, such as oseltamivir, have been shown to have activity against human neuraminidases.[4]

Q3: What kind of unexpected results in my cell-based assay might suggest an off-target effect of this compound?

A3: Unexpected results that may indicate off-target effects include, but are not limited to:

  • Altered cell morphology or viability at concentrations that are not expected to be cytotoxic.

  • Changes in cellular signaling pathways unrelated to viral replication.

  • Modulation of gene expression for host factors not directly involved in the viral life cycle.

  • Discrepancies between the observed antiviral activity and the known potency against the specific viral neuraminidase subtype.

Q4: How can I distinguish between on-target antiviral effects and off-target cellular effects?

A4: To differentiate between on-target and off-target effects, consider the following experimental controls:

  • Use a virus-free control: Treat uninfected cells with this compound to observe any cellular effects in the absence of the viral target.

  • Include a different class of antiviral: Use an antiviral with a different mechanism of action (e.g., a polymerase inhibitor) to see if the observed cellular effect is specific to neuraminidase inhibition.

  • Perform dose-response analysis: On-target effects should correlate with the known IC50 of the drug against the viral neuraminidase, while off-target effects may occur at different concentration ranges.

  • Use a rescue experiment: If a specific host pathway is suspected to be affected, attempt to rescue the phenotype by modulating that pathway.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected cytotoxicity observed in host cells. Off-target inhibition of human neuraminidases or other cellular proteins essential for cell survival.1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) in uninfected cells to determine the TC50 (toxic concentration 50%). 2. Compare the TC50 to the EC50 (effective concentration 50%) for antiviral activity. A small therapeutic index (TC50/EC50) may suggest off-target toxicity. 3. Test the active metabolite, laninamivir, separately from the prodrug, this compound, to see if the toxicity is associated with the parent compound or its active form.
Altered cellular phenotype unrelated to viral infection (e.g., changes in cell adhesion, migration, or differentiation). Inhibition of human neuraminidases (NEU1, NEU3, NEU4) which are known to modulate these processes.1. Measure the activity of human neuraminidases in cell lysates treated with this compound (See Experimental Protocol 1). 2. Use siRNA to knockdown specific human neuraminidase isoforms and observe if the phenotype mimics the drug effect. 3. Analyze the sialylation status of key cell surface glycoproteins involved in the observed phenotype.
Inconsistent antiviral activity across different cell lines. 1. Differential expression of human neuraminidase isoforms in the cell lines, leading to varying degrees of off-target effects that may interfere with the antiviral readout. 2. Differences in the metabolic conversion of the prodrug this compound to the active laninamivir.1. Characterize the expression profile of NEU1, NEU2, NEU3, and NEU4 in the cell lines used. 2. Measure the intracellular concentration of both the prodrug and the active metabolite in each cell line over time.
Discrepancy between enzymatic inhibition data and cell-based antiviral data. Off-target effects in the cell-based assay may be either potentiating or antagonizing the on-target antiviral activity.1. Carefully re-evaluate the enzymatic assay data for the specific viral neuraminidase. 2. Conduct a thorough investigation of potential off-target effects using the strategies outlined in this guide.

Quantitative Data

Table 1: On-Target Inhibitory Activity of Laninamivir and this compound against Viral Neuraminidases

CompoundVirus SubtypeIC50 (nM)Reference
LaninamivirInfluenza A/H1N1 (p09N1)1.83[5]
LaninamivirInfluenza A/H3N2 (p57N2)3.12[5]
LaninamivirInfluenza A/H5N10.90[5]
LaninamivirInfluenza A/H1N1 (H274Y mutant)1.70[6]
This compoundInfluenza A/H1N1 (p09N1)947[5]
This compoundInfluenza A/H3N2 (p57N2)129[5]
This compoundInfluenza A/H5N1389[5]

Table 2: Off-Target Inhibitory Activity of Other Neuraminidase Inhibitors against Human Neuraminidases (for comparative purposes)

CompoundHuman Neuraminidase IsoformIC50Reference
Oseltamivir CarboxylateNEU2Moderate Activity[7]
Oseltamivir CarboxylateNEU3Minimal Activity[7]
Oseltamivir CarboxylateNEU4Minimal Activity[7]
ZanamivirNEU2Poor Activity[8]
ZanamivirNEU3Poor Activity[8]
Laninamivir/Laninamivir Octanoate NEU1, NEU2, NEU3, NEU4 Data not publicly available

Note: The lack of publicly available data on the inhibition of human neuraminidases by Laninamivir highlights a critical knowledge gap. Researchers are encouraged to perform these assessments as part of their experimental validation.

Experimental Protocols

Protocol 1: Fluorometric Assay for Measuring Human Neuraminidase Activity

This protocol is adapted for the measurement of human neuraminidase activity in cell lysates to assess the off-target inhibitory potential of this compound.

Materials:

  • Cells expressing human neuraminidases.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Fluorogenic neuraminidase substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).

  • Stop solution (e.g., 0.1 M glycine, pH 10.4).

  • This compound and Laninamivir.

  • 96-well black, flat-bottom plates.

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm).

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

    • Determine the total protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 20 µL of diluted cell lysate (optimized for linear enzyme kinetics) to each well.

    • Add 10 µL of various concentrations of this compound, Laninamivir, or a known human neuraminidase inhibitor (positive control) to the wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of MUNANA substrate (final concentration of ~100 µM) to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measurement:

    • Stop the reaction by adding 150 µL of stop solution.

    • Read the fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cell lysate).

    • Calculate the percentage of neuraminidase inhibition for each drug concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow start Start: Observe Unexpected Cellular Phenotype problem Is the phenotype observed in uninfected cells? start->problem on_target Likely On-Target (Virus-Dependent) Effect problem->on_target No off_target_path Potential Off-Target Effect problem->off_target_path Yes end Conclusion on_target->end dose_response Perform Dose-Response Cytotoxicity Assay (TC50) off_target_path->dose_response neu_assay Measure Human Neuraminidase Activity Inhibition (IC50) off_target_path->neu_assay siRNA siRNA Knockdown of Human Neuraminidases off_target_path->siRNA compare_ic50 Compare TC50 with Antiviral EC50 dose_response->compare_ic50 phenotype_mimic Does siRNA mimic the drug phenotype? siRNA->phenotype_mimic confirm_off_target Confirmed Off-Target Effect on Human Neuraminidase phenotype_mimic->confirm_off_target Yes other_off_target Investigate Other Potential Off-Targets phenotype_mimic->other_off_target No confirm_off_target->end other_off_target->end

Caption: Experimental workflow for investigating potential off-target effects.

signaling_pathway cluster_membrane Cell Membrane EGFR EGFR Desialylation Desialylation EGFR->Desialylation Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-kB) EGFR->Downstream_Signaling TLR4 TLR4 TLR4->Desialylation TLR4->Downstream_Signaling Laninamivir Laninamivir Human_NEU Human Neuraminidase (e.g., NEU1) Laninamivir->Human_NEU Inhibition Human_NEU->Desialylation Desialylation->EGFR Activation Desialylation->TLR4 Activation Cellular_Response Altered Cellular Response (Proliferation, Inflammation) Downstream_Signaling->Cellular_Response

Caption: Potential signaling pathways affected by off-target neuraminidase inhibition.

logical_relationship A Unexpected Result Observed B Is result present in virus-free control? A->B C Is result dose-dependent? B->C Yes E On-Target Effect B->E No D Does it correlate with viral NA IC50? C->D D->E Yes F Off-Target Effect D->F No

Caption: Logical decision tree for troubleshooting unexpected results.

References

Technical Support Center: Laninamivir Octanoate Long-Term Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting long-term efficacy studies of Laninamivir octanoate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is converted to its active form, Laninamivir, in the lungs.[1][2][3] Laninamivir is a potent and long-acting neuraminidase (NA) inhibitor.[4][5] Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells.[6] By inhibiting neuraminidase, Laninamivir prevents the spread of the virus to other cells.[6]

Q2: How can we establish a long-term in vitro model to test a long-acting antiviral like this compound?

A2: To evaluate a long-acting antiviral, establishing a persistently infected cell culture is recommended.[4][6] This can be achieved by infecting a suitable cell line (e.g., MDCK for influenza) and maintaining the culture over an extended period.[4] This model allows for the study of sustained viral replication and the long-term effects of the antiviral compound.[4][6]

Q3: What are the critical parameters to monitor in a long-term efficacy study?

A3: Key parameters include viral titer in the supernatant at regular intervals (e.g., using a Virus Yield Reduction Assay), cell viability to monitor cytotoxicity, and sequencing of the viral neuraminidase gene to detect the emergence of resistance mutations.

Q4: How stable is this compound in cell culture medium?

Troubleshooting Guides

Issue 1: Rapid loss of antiviral efficacy in a long-term culture.
  • Question: We observed a potent antiviral effect of this compound initially, but the viral titer in our persistently infected culture started to increase after several passages. What could be the cause?

  • Answer: This could indicate the development of antiviral resistance. Viruses, particularly RNA viruses like influenza, have high mutation rates. Under the selective pressure of an antiviral drug, resistant variants can emerge.

  • Troubleshooting Steps:

    • Sequence the Neuraminidase (NA) Gene: Isolate viral RNA from the culture supernatant at different time points (before and after the observed loss of efficacy) and perform sequencing of the NA gene. Compare the sequences to identify any mutations in the neuraminidase active site that could confer resistance.

    • Perform a Serial Passage Resistance Assay: To prospectively assess the potential for resistance, conduct a serial passage study.[8][9][10] This involves passaging the virus in the presence of sub-inhibitory concentrations of this compound and gradually increasing the concentration.[8][11]

    • Confirm with Phenotypic Assay: Once a potential resistance mutation is identified, confirm the reduced susceptibility using a neuraminidase inhibition assay with the wild-type and mutant viruses.

Issue 2: High cytotoxicity observed in long-term cell cultures.
  • Question: Our uninfected control cells, treated with this compound, are showing decreased viability over time. How can we differentiate between cytotoxicity and other effects?

  • Answer: It's crucial to determine if the observed effect is true cytotoxicity (cell death) or a cytostatic effect (inhibition of cell proliferation).[12] Long-term exposure to any compound can impact cell health.[12]

  • Troubleshooting Steps:

    • Perform Multiple Cytotoxicity Assays: Use a panel of cytotoxicity assays that measure different cellular parameters.[13][14][15] For example, combine an assay that measures membrane integrity (e.g., LDH release) with one that measures metabolic activity (e.g., MTT or resazurin reduction).[13][15]

    • Determine CC50 at Different Time Points: Calculate the 50% cytotoxic concentration (CC50) at various time points throughout the long-term experiment. A significant decrease in the CC50 over time may indicate cumulative toxicity.

    • Visual Inspection of Cells: Regularly observe the cell morphology under a microscope. Look for signs of stress, such as rounding, detachment, or changes in confluence.

    • Include a Proliferation Assay: Use an assay like BrdU incorporation to specifically measure cell proliferation and distinguish a cytostatic effect from a cytotoxic one.[16]

Issue 3: Difficulty in maintaining a persistent viral infection.
  • Question: Our persistently infected cell culture is clearing the virus after a few passages, even without antiviral treatment. How can we maintain a stable, long-term infection?

  • Answer: Establishing a stable, persistent infection can be challenging as it depends on a delicate balance between viral replication and the host cell's ability to survive and proliferate.

  • Troubleshooting Steps:

    • Optimize Multiplicity of Infection (MOI): The initial MOI is critical. A very high MOI may lead to widespread cell death and clearance of the infection, while a very low MOI might not establish a persistent infection. Experiment with a range of MOIs to find the optimal starting condition.

    • Use a Suitable Cell Line: Not all cell lines are suitable for establishing persistent infections. Some cell lines may mount a strong innate immune response that clears the virus. Consider using cell lines known to support persistent influenza infection or those with deficiencies in certain antiviral pathways.

    • Monitor for Defective Interfering Particles (DIPs): DIPs are viral mutants with deletions in their genome that can interfere with the replication of the wild-type virus. The accumulation of DIPs can lead to a decrease in viral titers over time. This can be assessed by techniques like RT-PCR with primers flanking potential deletion sites.

    • Adjust Cell Seeding Density: Ensure that the cell monolayer is not completely destroyed during each passage. Adjust the seeding density to allow for both viral replication and cell survival.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against Various Influenza Strains

Influenza Virus StrainIC50 Range (nM)Reference
H1N1631 - 1170[7]
H3N239.2 - 221[7]
H2N2 (A/Singapore/1/57)128[7]

Table 2: Comparison of Efficacy in Clinical Trials (Children)

Treatment GroupMedian Time to Illness Alleviation (vs. Oseltamivir)Reference
This compound (40mg)Reduced by 60.9 hours in oseltamivir-resistant H1N1[16]
This compound (20mg)Reduced by 66.2 hours in oseltamivir-resistant H1N1[16]

Experimental Protocols

Neuraminidase (NA) Inhibition Assay

This protocol is adapted from established fluorescence-based assays.[12]

  • Objective: To determine the concentration of Laninamivir that inhibits 50% of the influenza neuraminidase activity (IC50).

  • Materials:

    • Influenza virus stock

    • This compound

    • 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

    • Assay buffer (e.g., MES buffer with CaCl2)

    • Stop solution (e.g., ethanol and NaOH)

    • 96-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the diluted this compound and a standardized amount of influenza virus.

    • Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

    • Add the MUNANA substrate to each well and incubate for 60 minutes at 37°C.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a dose-response curve.

Long-Term Virus Yield Reduction Assay

This protocol is designed to assess the sustained antiviral efficacy of this compound.

  • Objective: To measure the reduction in infectious virus production over an extended period in the presence of this compound.

  • Materials:

    • Permissive cell line (e.g., MDCK)

    • Influenza virus

    • This compound

    • Cell culture medium

    • Multi-well cell culture plates

  • Procedure:

    • Seed cells in multi-well plates and allow them to form a confluent monolayer.

    • Infect the cells with influenza virus at a low multiplicity of infection (MOI) to establish a persistent infection.

    • After viral adsorption, remove the inoculum and add fresh medium containing different concentrations of this compound.

    • At regular intervals (e.g., every 24 or 48 hours) for the duration of the study (e.g., 10-15 days), collect the culture supernatant.

    • Determine the viral titer in the collected supernatants using a standard plaque assay or TCID50 assay.

    • Plot the viral titers over time for each drug concentration to evaluate the long-term efficacy.

    • Concurrently, monitor cell viability in parallel wells using a suitable cytotoxicity assay.

Serial Passage Assay for Resistance Monitoring

This protocol is for inducing and identifying potential resistance mutations.[8][9][10][11]

  • Objective: To determine if influenza virus can develop resistance to this compound under selective pressure.

  • Materials:

    • Permissive cell line (e.g., MDCK)

    • Influenza virus

    • This compound

    • Cell culture medium

  • Procedure:

    • Determine the initial IC50 of this compound for the influenza virus strain being used.

    • Infect a cell monolayer with the virus in the presence of a sub-inhibitory concentration of this compound (e.g., 0.5x IC50).

    • After 2-3 days, harvest the culture supernatant (Passage 1).

    • Use the harvested virus to infect fresh cells, this time with a slightly higher concentration of this compound (e.g., 1x or 2x the previous concentration).

    • Repeat this process for multiple passages (e.g., 10-20 passages).

    • At each passage, titrate the virus to monitor for any increase in viral fitness in the presence of the drug.

    • If a significant increase in viral titer is observed at higher drug concentrations, isolate the viral RNA and sequence the neuraminidase gene to identify potential resistance mutations.

Mandatory Visualizations

Laninamivir_Mechanism_of_Action cluster_virus Influenza Virus cluster_cell Infected Host Cell Virus New Virus Particle NA Neuraminidase (NA) Host_Cell Host Cell Surface (with Sialic Acid Receptors) Virus->Host_Cell Binding to Sialic Acid NA->Host_Cell Cleaves Sialic Acid (Allows Virus Release) Laninamivir_Octanoate This compound (Prodrug) Laninamivir Laninamivir (Active Drug) Laninamivir_Octanoate->Laninamivir Metabolic Conversion Laninamivir->NA Inhibits

Caption: Mechanism of action of this compound.

Long_Term_Efficacy_Workflow Start Start: Prepare Cell Culture Infection Infect with Influenza Virus (Low MOI) Start->Infection Treatment Add this compound (Varying Concentrations) Infection->Treatment Incubation Long-Term Incubation (e.g., 10-15 days) Treatment->Incubation Sampling Collect Supernatant at Regular Intervals Incubation->Sampling Day 2, 4, 6... Cytotoxicity Monitor Cell Viability (e.g., LDH, MTT) Incubation->Cytotoxicity Analysis Perform Virus Yield Reduction Assay (Plaque/TCID50) Sampling->Analysis Resistance Sequence NA Gene for Resistance Mutations Analysis->Resistance If efficacy decreases End End: Analyze Data Analysis->End Cytotoxicity->End Resistance->End

Caption: Workflow for a long-term in vitro efficacy study.

Troubleshooting_Logic Problem Observed Decrease in Antiviral Efficacy Check_Cytotoxicity Is there significant cytotoxicity? Problem->Check_Cytotoxicity Check_Resistance Is resistance suspected? Check_Cytotoxicity->Check_Resistance No Cytotoxicity_Action Optimize Drug Concentration Perform multiple viability assays Check_Cytotoxicity->Cytotoxicity_Action Yes Resistance_Action Sequence NA Gene Perform Serial Passage Assay Check_Resistance->Resistance_Action Yes No_Issue Continue Monitoring Check_Resistance->No_Issue No Re-evaluate Re-evaluate Protocol Cytotoxicity_Action->Re-evaluate Resistance_Action->Re-evaluate

References

Technical Support Center: Laninamivir Octanoate Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laninamivir octanoate in animal models. The information is based on available preclinical data to help manage and interpret potential adverse events during in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during animal studies with this compound.

Observed Issue Potential Cause Recommended Action
Reduced Body Weight Gain in Rodents High dosage of this compound. In a 28-day repeated inhalation study in juvenile rats, reduced body weight gain was noted.[1] This may be a general response to high drug exposure rather than a specific toxicity.- Review and optimize the dosage based on the No Observed Adverse Effect Level (NOAEL) of 18.2 mg/kg/day determined in juvenile rats.[1]- Ensure adequate nutrition and hydration of the animals.- Monitor body weight more frequently to establish a clear dose-response relationship.
Increased Plasma Inorganic Phosphate A transient physiological response to the drug or its metabolites was observed in a juvenile rat study but was considered to have little toxicological significance without other related abnormal findings.[1]- Collect blood samples at multiple time points to assess the kinetics of this change.- Analyze other clinical chemistry parameters related to kidney function and bone metabolism to rule out organ toxicity.- Correlate with histopathological findings of relevant organs.
Local Respiratory Tract Irritation Although not specifically reported for this compound, long-term inhalation of powdered substances, including other neuraminidase inhibitors like Zanamivir, can lead to local irritation in the respiratory tract of animal models.- For inhalation studies, ensure the particle size of the administered drug is optimized for deep lung delivery and to minimize upper respiratory tract deposition.- Include a vehicle control group to differentiate effects of the drug from the delivery vehicle or method.- Conduct thorough histopathological examination of the entire respiratory tract.
Lack of Efficacy in an Animal Model of Influenza Inadequate drug delivery to the site of infection (lungs). This compound is a prodrug that needs to be hydrolyzed to its active form, laninamivir, in the lungs.[2][3]- Verify the administration technique (e.g., intranasal, intratracheal, or inhalation) ensures consistent delivery to the lungs.- Assess the concentration of the active metabolite, laninamivir, in lung tissue or bronchoalveolar lavage fluid to confirm local bioavailability.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the established No Observed Adverse Effect Level (NOAEL) for this compound in animal models?

A1: Based on a 28-day repeated inhalation toxicity study in juvenile rats, the NOAEL for this compound was determined to be 18.2 mg/kg/day.[1] At this dose, no significant toxicological effects were observed.

Q2: Are there any known target organs for toxicity with this compound in animals?

A2: Publicly available preclinical studies for this compound are limited. However, in a 28-day study in juvenile rats, the main observations were reduced body weight gain and a transient increase in plasma inorganic phosphate, which were not associated with any specific organ pathology and were considered of low toxicological significance.[1] For the class of neuraminidase inhibitors, long-term inhalation studies with Zanamivir in rats and dogs have shown some effects on the respiratory tract, such as epithelial hyperplasia and loss of cilia, which were considered adaptive responses to the inhaled particles.

Q3: Has this compound been tested for genotoxicity, carcinogenicity, or reproductive and developmental toxicity?

Q4: What are the expected pharmacokinetic properties of this compound in animal models?

A4: this compound is a prodrug that is rapidly converted to its active metabolite, laninamivir, in the respiratory tract.[3] Studies in mice have shown that after intranasal administration, laninamivir has a long retention time in the lungs, with a reported half-life of 41.4 hours.[7] This long retention is a key feature of its long-acting antiviral activity.[3]

Q5: How should I administer this compound to my animal models?

A5: The most common and clinically relevant route of administration is via inhalation or intranasal delivery to target the respiratory tract, the primary site of influenza virus infection.[8] The drug is typically formulated as a dry powder or a suspension for nebulization.[9] It is crucial to ensure the chosen method provides consistent and quantifiable delivery to the lungs.

Quantitative Data Summary

Table 1: Summary of Findings from a 28-Day Repeated-Dose Inhalation Toxicity Study in Juvenile Rats

ParameterObservationToxicological SignificanceReference
NOAEL 18.2 mg/kg/day-[1]
Body Weight Reduced gain at higher dosesConsidered of little toxicological significance without other abnormal findings.[1]
Plasma Chemistry Increased inorganic phosphateConsidered of little toxicological significance without other abnormal findings.[1]

Experimental Protocols

General Protocol for a Repeated-Dose Inhalation Toxicity Study

This is a generalized workflow based on standard practices for such studies, as specific detailed protocols for this compound are proprietary.

  • Animal Model: Select a relevant species (e.g., Sprague-Dawley rats), juvenile or adult, depending on the study's objective.

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week.

  • Group Allocation: Randomly assign animals to control (air or vehicle) and treatment groups (low, mid, and high dose of this compound).

  • Administration: Administer the compound via whole-body or nose-only inhalation for a specified duration (e.g., 6 hours/day) for a set period (e.g., 28 days).

  • Monitoring: Conduct daily clinical observations for signs of toxicity. Monitor body weight and food consumption regularly.

  • Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for microscopic examination.

  • Data Analysis: Analyze all collected data for statistically significant differences between control and treatment groups to determine the NOAEL.

Visualizations

Signaling Pathway of Neuraminidase Inhibitors

Neuraminidase_Inhibition cluster_host Host Cell cluster_virus Influenza Virus Host_Cell Infected Host Cell Sialic_Acid Sialic Acid Receptors Virus New Virion Budding Hemagglutinin Hemagglutinin (HA) Neuraminidase Neuraminidase (NA) Hemagglutinin->Sialic_Acid Binds to Neuraminidase->Sialic_Acid Cleaves to Release Virus Laninamivir Laninamivir (Active Metabolite) Laninamivir->Neuraminidase Inhibits Toxicity_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Selection Animal Selection (e.g., Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Group_Allocation Group Allocation (Control, Low, Mid, High Dose) Acclimatization->Group_Allocation Dosing Daily Dosing (e.g., Inhalation) Group_Allocation->Dosing Monitoring Clinical Observation & Body Weight Dosing->Monitoring Clin_Path Clinical Pathology (Blood, Urine) Monitoring->Clin_Path Necropsy Necropsy & Histopathology Clin_Path->Necropsy Data_Analysis Statistical Analysis & NOAEL Determination Necropsy->Data_Analysis

References

Validation & Comparative

Comparative Efficacy of Laninamivir Octanoate Versus Oseltamivir in Influenza Treatment: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of two prominent neuraminidase inhibitors, Laninamivir octanoate and oseltamivir, for the treatment of influenza. The information is compiled from various clinical trials and in vitro studies to support researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound, a long-acting neuraminidase inhibitor, has demonstrated comparable efficacy to oseltamivir in treating seasonal influenza in adults and specific pediatric populations. A key advantage of this compound is its single-dose administration regimen, which may improve patient compliance.[1][2] Furthermore, it has shown significant efficacy against oseltamivir-resistant influenza strains, a growing concern in clinical practice.[3][4][5][6][7] Oseltamivir, administered orally twice daily for five days, remains a standard of care for influenza treatment.[3][4][8] This guide will delve into the quantitative data from comparative studies, detail the experimental methodologies, and visualize the underlying mechanisms and workflows.

Mechanism of Action

Both Laninamivir and oseltamivir are neuraminidase inhibitors. They function by blocking the active site of the influenza virus's neuraminidase enzyme.[1][9] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[1][9] By inhibiting neuraminidase, these drugs prevent the spread of the virus to other cells in the respiratory tract.[2] Laninamivir is a prodrug, administered as this compound, which is then metabolized to its active form.[1] It is designed for inhalation, allowing direct delivery to the respiratory tract.[1] Oseltamivir is also a prodrug, administered orally.[10]

The following diagram illustrates the mechanism of action of neuraminidase inhibitors.

Neuraminidase_Inhibitor_Mechanism cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Laninamivir/Oseltamivir Host_Cell Infected Host Cell Virus_Budding Virus Budding Host_Cell->Virus_Budding Replication Sialic_Acid Sialic Acid Receptor Virus_Budding->Sialic_Acid Attachment Released_Virus Released Virus Particles Sialic_Acid->Released_Virus Release Neuraminidase Viral Neuraminidase Neuraminidase->Sialic_Acid Cleavage Inhibitor Laninamivir or Oseltamivir Blocked_Neuraminidase Neuraminidase Inhibitor->Blocked_Neuraminidase Binding Sialic_Acid2 Sialic Acid Receptor Blocked_Neuraminidase->Sialic_Acid2 Cleavage Blocked Virus_Aggregation Virus Aggregation on Cell Surface Sialic_Acid2->Virus_Aggregation Virus_Budding2 Virus Budding Virus_Budding2->Sialic_Acid2 Attachment

Caption: Mechanism of Neuraminidase Inhibitors.

Quantitative Efficacy Data

The following tables summarize the key efficacy data from comparative clinical trials of this compound and oseltamivir.

Table 1: Efficacy in Adult Patients
ParameterThis compound (40 mg, single inhalation)Oseltamivir (75 mg, twice daily for 5 days)Study PopulationReference
Median Time to Illness Alleviation 73.0 hours73.6 hoursAdults (≥20 years) with febrile influenza[3]
Difference in Median Time (95% CI) -0.6 hours (-9.9 to 6.9 hours)-Adults (≥20 years) with febrile influenza[3]
Proportion of Patients Shedding Virus at Day 3 27.6%37.7%Adults (≥20 years) with febrile influenza[3]
Median Time to Defervescence 1.58 days2.67 daysAdult outpatients with seasonal influenza[11]
Table 2: Efficacy in Pediatric Patients
ParameterThis compound (40 mg, single inhalation)This compound (20 mg, single inhalation)Oseltamivir (2 mg/kg, twice daily for 5 days)Study PopulationReference
Median Time to Illness Alleviation (Oseltamivir-resistant H1N1) Markedly reduced by 60.9 hours vs. OseltamivirMarkedly reduced by 66.2 hours vs. Oseltamivir-Children (≤9 years)[4][5]
Median Time to Illness Alleviation (H3N2 or B virus) No significant differenceNo significant differenceNo significant differenceChildren (≤9 years)[4][5]
Table 3: Efficacy in Patients with Chronic Respiratory Diseases
ParameterThis compoundOseltamivirStudy PopulationReference
Median Time to Illness Alleviation 64.7 hours59.7 hoursAdults (≥20 years) with chronic respiratory diseases[12]
Difference in Median Time (95% CI) 5.0 hours (-13.6 to 16.1 hours)-Adults (≥20 years) with chronic respiratory diseases[12]
Table 4: In Vitro Inhibitory Activity (IC50 Values)
Influenza StrainLaninamivir (nmol/L)Oseltamivir Carboxylate (nmol/L)Reference
H3N2 2.30 (range, 0.78–4.40)0.68 (range, 0.27–1.40)[3]

Experimental Protocols

This section details the methodologies of key clinical trials comparing this compound and oseltamivir.

Study 1: Double-Blind, Randomized, Noninferiority Trial in Adults[3][13]
  • Objective: To determine if a single inhalation of this compound was noninferior to a standard course of oseltamivir in treating adult seasonal influenza.

  • Study Design: A multicenter, double-blind, randomized, controlled trial.

  • Patient Population: 1003 patients aged ≥20 years with febrile influenza symptoms for no more than 36 hours.

  • Treatment Arms:

    • This compound 40 mg, single inhalation on day 1.

    • This compound 20 mg, single inhalation on day 1.

    • Oseltamivir 75 mg, administered orally twice daily for 5 days.

  • Primary Endpoint: Time to illness alleviation.

  • Randomization: A computer-generated block random allocation sequence, stratified by institution and influenza virus type (A or B) determined by a rapid diagnostic kit.

  • Blinding: Double-dummy method to ensure patients, investigators, and trial personnel were blinded to treatment allocation.

The workflow for this type of clinical trial is illustrated below.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Febrile symptoms ≤ 36h, ≥20 years) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (Stratified by institution and virus type) Informed_Consent->Randomization Treatment_Arm_1 This compound (40mg or 20mg) + Oseltamivir Placebo Randomization->Treatment_Arm_1 Treatment_Arm_2 Oseltamivir (75mg) + Laninamivir Placebo Randomization->Treatment_Arm_2 Data_Collection Daily Symptom Diary Viral Shedding Analysis Treatment_Arm_1->Data_Collection Treatment_Arm_2->Data_Collection Primary_Endpoint_Analysis Analysis of Time to Illness Alleviation Data_Collection->Primary_Endpoint_Analysis Safety_Assessment Adverse Event Monitoring Data_Collection->Safety_Assessment Results Noninferiority Assessment Primary_Endpoint_Analysis->Results Safety_Assessment->Results

Caption: A typical workflow for a double-blind, randomized controlled trial.

Study 2: Trial in Children with Influenza[4][5][14]
  • Objective: To compare the efficacy of this compound with oseltamivir in children with influenza.

  • Study Design: A double-blind, randomized controlled trial.

  • Patient Population: 184 children aged 9 years and under with febrile influenza symptoms for no more than 36 hours.

  • Treatment Arms:

    • This compound 40 mg, single inhalation.

    • This compound 20 mg, single inhalation.

    • Oseltamivir 2 mg/kg of body weight, administered orally twice daily for 5 days.

  • Primary Endpoint: Time to alleviation of influenza illness.

Study 3: Trial in Patients with Chronic Respiratory Diseases[12]
  • Objective: To evaluate the efficacy and safety of this compound compared to oseltamivir in influenza patients with chronic respiratory diseases.

  • Study Design: A double-blind, randomized controlled trial.

  • Patient Population: 203 patients aged ≥20 years with influenza and underlying chronic respiratory diseases (mostly bronchial asthma).

  • Treatment Arms:

    • This compound.

    • Oseltamivir.

  • Primary Endpoint: Time to illness alleviation.

Resistance Profile

A significant advantage of Laninamivir is its efficacy against oseltamivir-resistant influenza strains.[2][3] The H275Y mutation in the neuraminidase of H1N1 viruses confers resistance to oseltamivir.[6] Clinical studies have shown that this compound significantly reduces the duration of illness in patients infected with these resistant strains compared to oseltamivir.[4][5] Laninamivir has also demonstrated in vitro activity against a broad range of influenza A and B viruses, including highly pathogenic avian H5N1 and other oseltamivir-resistant viruses.[2]

Pharmacokinetics and Administration

This compound is a long-acting neuraminidase inhibitor.[3] After a single inhaled dose, Laninamivir is retained in the respiratory tract for an extended period, which allows for a single-dose treatment regimen.[2] This is a notable difference from oseltamivir, which requires twice-daily oral administration for five days.[3] The single-dose administration of Laninamivir may offer an advantage in terms of patient adherence.[11]

Conclusion

The evidence from multiple clinical trials indicates that a single inhaled dose of this compound is non-inferior to a standard five-day course of oral oseltamivir for the treatment of seasonal influenza in adults. In pediatric populations, particularly those infected with oseltamivir-resistant H1N1 influenza, this compound has shown superior efficacy in reducing the time to illness alleviation. Its efficacy against resistant strains and the convenience of a single-dose regimen are significant advantages in the clinical management of influenza. For drug development professionals, the success of a long-acting inhaled neuraminidase inhibitor highlights a promising avenue for future antiviral therapies.

References

Head-to-head comparison of Laninamivir octanoate and zanamivir against influenza strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of two key neuraminidase inhibitors.

This guide provides an objective, data-driven comparison of laninamivir octanoate and zanamivir, two potent neuraminidase inhibitors used in the treatment and prophylaxis of influenza. By summarizing key experimental data, detailing methodologies, and visualizing molecular pathways, this document serves as a critical resource for understanding the relative performance and characteristics of these antiviral agents.

In Vitro Efficacy: Neuraminidase Inhibition

The cornerstone of anti-influenza drug efficacy lies in the inhibition of the viral neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected cells. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the in vitro potency of antiviral drugs.

Table 1: Comparative Neuraminidase Inhibition (IC50) of Laninamivir and Zanamivir Against Various Influenza Strains

Influenza StrainLaninamivir IC50 (nM)Zanamivir IC50 (nM)Reference
Influenza A
p57N2 (H2N2)3.121.36[1]
p09N1 (2009 H1N1)1.831.11[1]
N5 (Avian H5N1)0.900.59[1]
H3N22.30 (median)Not specified[2]
Influenza B Relatively lowRelatively low[3]

Note: Lower IC50 values indicate greater potency.

The data indicates that both laninamivir and zanamivir are potent inhibitors of neuraminidase across different influenza A subtypes. In the cited study, zanamivir demonstrated slightly lower IC50 values (indicating higher potency) against the tested strains compared to laninamivir[1]. Both drugs are also reported to have low IC50 values against influenza B strains[3].

In Vivo Efficacy: Animal Model Studies

Animal models provide crucial insights into the in vivo performance of antiviral drugs, considering factors like pharmacokinetics and overall therapeutic effect.

A key study in a mouse influenza virus infection model demonstrated that a single intranasal administration of the laninamivir prodrug, this compound (CS-8958), showed superior or similar efficacy compared to repeated administrations of zanamivir. Furthermore, this compound significantly reduced the titers of an oseltamivir-resistant H1N1 virus with a neuraminidase H274Y substitution in a mouse infection model.

Mechanism of Action and Prodrug Activation

Both laninamivir and zanamivir function by inhibiting the viral neuraminidase enzyme. However, laninamivir is administered as a long-acting prodrug, this compound, which requires bioactivation.

This compound Prodrug Activation

This compound is an octanoyl ester prodrug of laninamivir. Following inhalation, it is hydrolyzed by esterases in the pulmonary tissue to its active form, laninamivir. This localized activation and subsequent long retention in the respiratory tract contribute to its long-lasting antiviral activity, allowing for single-dose administration.

Laninamivir_Activation cluster_0 Respiratory Tract Laninamivir_Octanoate This compound (Inhaled Prodrug) Laninamivir Laninamivir (Active Drug) Laninamivir_Octanoate->Laninamivir Hydrolysis Esterases Pulmonary Esterases Esterases->Laninamivir_Octanoate

Figure 1. Activation pathway of the prodrug this compound.

Neuraminidase Inhibition

Once activated, laninamivir, like zanamivir, binds to the active site of the influenza neuraminidase enzyme. This binding prevents the enzyme from cleaving sialic acid residues on the surface of the host cell, thereby trapping newly formed virus particles on the cell surface and preventing their release and spread to other cells.

Neuraminidase_Inhibition cluster_0 Influenza Virus Life Cycle Virus_Release Virus Budding Neuraminidase Neuraminidase (NA) Virus_Release->Neuraminidase requires Host_Cell Infected Host Cell Progeny_Virions Progeny Virions Released Neuraminidase->Progeny_Virions facilitates Inhibitor Laninamivir / Zanamivir Inhibitor->Neuraminidase inhibits

Figure 2. Mechanism of neuraminidase inhibition by laninamivir and zanamivir.

Experimental Protocols

The following outlines the general methodologies used in the assessment of neuraminidase inhibitors.

Neuraminidase Inhibition Assay (Enzyme-Linked Lectin Assay - ELLA)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Coating: 96-well plates are coated with fetuin, a glycoprotein rich in sialic acid.

  • Virus and Inhibitor Incubation: A standardized amount of influenza virus is pre-incubated with serial dilutions of the test compound (laninamivir or zanamivir).

  • Enzymatic Reaction: The virus-inhibitor mixture is added to the fetuin-coated plates and incubated to allow the neuraminidase to cleave sialic acid residues.

  • Detection: The plate is washed, and a horseradish peroxidase (HRP)-conjugated peanut agglutinin (PNA), which binds to exposed galactose residues (the sugar preceding sialic acid), is added.

  • Signal Generation: A chromogenic substrate for HRP is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the neuraminidase activity.

  • IC50 Calculation: The concentration of the inhibitor that reduces neuraminidase activity by 50% is determined.

ELLA_Workflow Start Start Coat_Plate Coat 96-well plate with Fetuin Start->Coat_Plate Pre_Incubate Pre-incubate Virus with Inhibitor Dilutions Coat_Plate->Pre_Incubate Add_to_Plate Add Virus-Inhibitor Mix to Fetuin Plate Pre_Incubate->Add_to_Plate Incubate_NA Incubate for NA Enzymatic Reaction Add_to_Plate->Incubate_NA Wash_1 Wash Plate Incubate_NA->Wash_1 Add_PNA_HRP Add HRP-conjugated Peanut Agglutinin (PNA) Wash_1->Add_PNA_HRP Incubate_PNA Incubate Add_PNA_HRP->Incubate_PNA Wash_2 Wash Plate Incubate_PNA->Wash_2 Add_Substrate Add Chromogenic Substrate Wash_2->Add_Substrate Measure_Signal Measure Colorimetric Signal Add_Substrate->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Figure 3. Experimental workflow for the Enzyme-Linked Lectin Assay (ELLA).

Plaque Reduction Assay

This cell-based assay measures the ability of a drug to inhibit virus replication and spread.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is grown in multi-well plates.

  • Virus Infection: Cells are infected with a known amount of influenza virus in the presence of varying concentrations of the antiviral drug.

  • Overlay: After an incubation period to allow for virus entry, the liquid medium is replaced with a semi-solid overlay (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells.

  • Plaque Formation: The plates are incubated for several days, during which viral replication and cell-to-cell spread leads to the formation of localized areas of dead or dying cells, known as plaques.

  • Visualization: The cell monolayer is stained (e.g., with crystal violet), which stains living cells. Plaques appear as clear zones.

  • Quantification: The number of plaques is counted for each drug concentration, and the concentration that reduces the number of plaques by 50% (EC50) is determined.

Clinical Observations

Clinical studies have provided insights into the real-world effectiveness of these drugs. One prospective, multicenter observational study in children with influenza A(H3N2) and B found no statistically significant difference in the duration of fever between the zanamivir and this compound groups[3][4][5][6]. However, the study did note that episodes of biphasic fever were more frequent in younger children and in the this compound group[3][4][5][6]. It is important to note that clinical efficacy can be influenced by various factors including the influenza strain, patient age, and time to treatment initiation.

Conclusion

Both this compound and zanamivir are highly effective neuraminidase inhibitors against a range of influenza A and B strains.

  • In vitro , both drugs exhibit potent neuraminidase inhibition, with zanamivir showing slightly greater potency in some head-to-head comparisons.

  • In vivo , the long-acting nature of this compound, enabled by its prodrug design, allows for a single-dose administration, which has demonstrated comparable or superior efficacy to multi-dose regimens of zanamivir in animal models. This presents a significant advantage in terms of patient compliance.

  • Clinically , the effectiveness in reducing fever duration appears to be comparable between the two drugs in pediatric populations, although differences in fever patterns have been observed.

The choice between this compound and zanamivir may depend on factors such as the desired dosing regimen, patient population, and specific circulating influenza strains. The robust body of experimental data for both compounds provides a strong foundation for informed decision-making in clinical practice and future drug development endeavors.

References

Cross-Resistance Profile of Laninamivir Octanoate Compared to Other Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profiles of laninamivir octanoate in comparison to other major neuraminidase (NA) inhibitors: oseltamivir, zanamivir, and peramivir. The information presented herein is intended for researchers, scientists, and professionals involved in the development of antiviral therapeutics. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes critical pathways and workflows.

Executive Summary

Laninamivir is a long-acting neuraminidase inhibitor administered as a prodrug, this compound. Clinical and in vitro studies have demonstrated its efficacy against a broad range of influenza A and B viruses, including strains resistant to other neuraminidase inhibitors. Notably, laninamivir often retains activity against influenza viruses harboring the H275Y mutation in the neuraminidase gene, which confers high-level resistance to oseltamivir and peramivir. However, specific mutations, such as E119G in N9 subtype and D197E in influenza B, have been shown to reduce susceptibility to laninamivir. Understanding these cross-resistance patterns is crucial for the strategic development and deployment of antiviral therapies.

Comparative Efficacy Against Wild-Type and Resistant Influenza Viruses

The following tables summarize the 50% inhibitory concentration (IC50) values of laninamivir and other neuraminidase inhibitors against various influenza virus strains. Lower IC50 values indicate greater potency.

Table 1: IC50 Values (nM) of Neuraminidase Inhibitors Against Wild-Type Influenza Viruses

Virus StrainLaninamivirOseltamivirZanamivirPeramivir
A(H1N1)pdm09 0.27 ± 0.050.901.090.62
A(H3N2) 0.62 ± 0.050.861.640.67
Influenza B 3.26 ± 0.2616.123.871.84

Data compiled from multiple sources, including studies on circulating influenza strains.

Table 2: Fold-Increase in IC50 Values Against Neuraminidase Inhibitor-Resistant Influenza Virus Strains

NA Mutation (Amino Acid Substitution)Virus SubtypeLaninamivirOseltamivirZanamivirPeramivir
H275Y A(H1N1)Normal>400Normal>240
E119G N9~150---
D197E Influenza B~15---
I222R A(H1N1)pdm09Reduced~45~10~7
R292K A(H3N2)Reduced>10,000ReducedReduced
N294S A(H1N1)ReducedReducedReducedReduced

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is a fundamental method for determining the susceptibility of influenza viruses to neuraminidase inhibitors.

Objective: To determine the concentration of a neuraminidase inhibitor required to inhibit 50% of the viral neuraminidase activity (IC50).

Materials:

  • Influenza virus isolates

  • Neuraminidase inhibitors (Laninamivir, Oseltamivir Carboxylate, Zanamivir, Peramivir)

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., ethanol with NaOH)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Virus Preparation: Thaw and dilute virus stocks to a concentration that yields a linear reaction rate for at least 60 minutes.

  • Inhibitor Dilution: Prepare serial dilutions of each neuraminidase inhibitor in the assay buffer.

  • Assay Reaction:

    • Add the diluted virus to the wells of a 96-well plate.

    • Add the serially diluted neuraminidase inhibitors to the corresponding wells.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the viral neuraminidase.

  • Substrate Addition: Add the MUNANA substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark. The neuraminidase will cleave the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone).

  • Reaction Termination: Add the stop solution to each well to terminate the enzymatic reaction.

  • Fluorescence Measurement: Read the fluorescence intensity in each well using a fluorometer (excitation ~360 nm, emission ~450 nm).

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. The IC50 value is calculated as the concentration of the inhibitor that reduces the fluorescence by 50% compared to the control (no inhibitor).

Virus Yield Reduction Assay

This assay provides a more comprehensive assessment of an antiviral compound's ability to inhibit virus replication.

Objective: To quantify the reduction in infectious virus production in the presence of an antiviral agent.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus isolates

  • Neuraminidase inhibitors

  • Cell culture medium

  • Trypsin (for virus propagation)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluency.

  • Infection: Infect the confluent cell monolayers with the influenza virus at a specific multiplicity of infection (MOI).

  • Drug Treatment: After a brief incubation period to allow for viral entry, remove the virus inoculum and add cell culture medium containing serial dilutions of the neuraminidase inhibitor.

  • Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-72 hours).

  • Virus Harvest: Collect the supernatant from each well, which contains the progeny virus.

  • Virus Titration: Determine the titer of the harvested virus using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Compare the virus titers from the treated wells to the untreated control wells to determine the extent of virus yield reduction for each inhibitor concentration. The EC50 (50% effective concentration) can then be calculated.

Visualizations

Neuraminidase Inhibitor Mechanism of Action and Resistance

The following diagram illustrates the general mechanism of action for neuraminidase inhibitors and how specific mutations can lead to drug resistance.

G Mechanism of Neuraminidase Inhibition and Resistance cluster_0 Viral Replication Cycle cluster_1 Neuraminidase Inhibitor Action cluster_2 Mechanism of Resistance Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Budding Progeny Virus Budding HostCell->Budding Replication Release Virus Release Budding->Release Neuraminidase Action NAI Neuraminidase Inhibitors (Laninamivir, Oseltamivir, etc.) NA Neuraminidase (NA) Active Site NAI->NA Binds to Active Site BlockedRelease Virus Release Blocked NA->BlockedRelease Inhibition Mutation NA Gene Mutation (e.g., H275Y, E119G) AlteredNA Altered NA Active Site Mutation->AlteredNA ReducedBinding Reduced NAI Binding AlteredNA->ReducedBinding NormalRelease Virus Release Continues ReducedBinding->NormalRelease

Caption: Neuraminidase inhibitors block virus release, while mutations can alter the NA active site, reducing drug binding and leading to resistance.

Experimental Workflow for Neuraminidase Inhibition Assay

The following diagram outlines the key steps in a typical fluorescence-based neuraminidase inhibition assay.

G Workflow of a Fluorescence-Based Neuraminidase Inhibition Assay Start Start PrepVirus Prepare Virus Dilutions Start->PrepVirus PrepNAI Prepare Serial Dilutions of Neuraminidase Inhibitors Start->PrepNAI PlateLoading Load Virus and Inhibitors into 96-well Plate PrepVirus->PlateLoading PrepNAI->PlateLoading Incubate1 Incubate (37°C, 30 min) for Inhibitor Binding PlateLoading->Incubate1 AddSubstrate Add MUNANA Substrate Incubate1->AddSubstrate Incubate2 Incubate (37°C, 60 min) for Enzymatic Reaction AddSubstrate->Incubate2 StopReaction Add Stop Solution Incubate2->StopReaction ReadFluorescence Measure Fluorescence StopReaction->ReadFluorescence AnalyzeData Calculate IC50 Values ReadFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining the IC50 of neuraminidase inhibitors using a fluorescence-based assay.

A Comparative Meta-Analysis of Laninamivir Octanoate Efficacy in Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Laninamivir octanoate with other major neuraminidase inhibitors for the treatment and prophylaxis of influenza, based on meta-analyses of clinical trial data. The information is intended for researchers, scientists, and drug development professionals, offering a synthesized view of the current evidence on efficacy, experimental protocols, and mechanisms of action.

Comparative Efficacy of Neuraminidase Inhibitors

This compound is a long-acting inhaled neuraminidase inhibitor developed for treating influenza virus infection.[1] Its efficacy has been compared to other neuraminidase inhibitors (NAIs) such as oseltamivir, zanamivir, and peramivir across various clinical trials and subsequent meta-analyses.[2] These drugs function by blocking the neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells, thereby halting the spread of the virus.[3][4][5]

Time to Alleviation of Symptoms

The primary endpoint in many influenza clinical trials is the time to alleviation of symptoms (TTAS). Meta-analysis data provides a comparative view of how this compound performs against its alternatives.

ComparisonInfluenza Strain/PopulationMetricResult95% Confidence Interval (CI)P-valueCitation
This compound vs. Oseltamivir General InfluenzalogMR (Fever Alleviation)0.04[-0.05, 0.14]P=0.36[1]
Influenza A (H3N2)logMR (Fever Duration)0.29[0.00, 0.59]P=0.047[1]
Oseltamivir-resistant H1N1 (Adults)Median TTAS Difference-0.6 hours[-9.9, 6.9 hours]N/A[6]
Oseltamivir-resistant H1N1 (Children)Median TTAS Reduction60.9 - 66.2 hoursN/AN/A[7]
This compound vs. Zanamivir General InfluenzalogMR (Fever Alleviation)-0.01[-0.12, 0.11]P=0.93[1]
Influenza A(H3N2) & B (Children 5-18)Duration of FeverNo significant differenceN/AP=0.117[8]
This compound vs. Peramivir General InfluenzalogMR (Fever Duration)0.46[0.14, 0.77]P=0.004[1]
Peramivir vs. Other NAIs (incl. Laninamivir) General InfluenzaMean Difference (TTAS)-11.214 hours[-19.119, -3.310]P=0.005[9][10]
Children (≤18 years)Mean Difference (TTAS)-12.809 hours[-23.396, -2.222]P=0.018[9]

Summary of Findings:

  • Overall, the efficacy of this compound in alleviating fever is comparable to that of oseltamivir and zanamivir.[1]

  • However, for the H3N2 influenza strain, this compound was associated with a significantly longer duration of fever compared to oseltamivir.[1]

  • In cases of oseltamivir-resistant seasonal influenza A (H1N1) virus, this compound showed significant effectiveness, markedly reducing the time to illness alleviation in children compared to oseltamivir.[7]

  • Meta-analyses indicate that peramivir may be superior to this compound in reducing the duration of fever.[1] A broader meta-analysis confirmed that peramivir was superior to other NAIs overall in reducing the time to alleviation of symptoms.[9][10]

  • In prophylactic settings, this compound was found to be effective in reducing the incidence of clinical influenza after exposure.[1]

Mechanism of Action: Neuraminidase Inhibition

This compound is a prodrug that is converted to its active form, laninamivir, in the lungs.[11][12] Like other NAIs, it targets the neuraminidase enzyme on the surface of the influenza virus.[3] This enzyme's function is to cleave sialic acid residues on the host cell surface, which allows newly formed virus particles to be released and spread.[4][13] By competitively inhibiting this enzyme, laninamivir prevents viral release, thus curtailing the infection.[3][5]

G cluster_virus_lifecycle Influenza Virus Lifecycle & NAI Intervention cluster_inhibition Mechanism of Inhibition A 1. Virus Attachment (Hemagglutinin binds to Sialic Acid on host cell) B 2. Virus Entry & Replication A->B C 3. Progeny Virus Assembly & Budding B->C D 4. Virus Release (Neuraminidase cleaves Sialic Acid) C->D C->D Release requires Neuraminidase activity E 5. New Host Cell Infection D->E D->E Viral Spread NAI Neuraminidase Inhibitors (Laninamivir, Oseltamivir, etc.) Block BLOCKS RELEASE NAI->Block Block->D

Caption: Mechanism of action for Neuraminidase Inhibitors (NAIs) within the influenza virus lifecycle.

Experimental Protocols

The data summarized above is derived from rigorous clinical trials, the general methodology of which is outlined below.

Study Design

Most of the cited studies were double-blind, randomized, controlled trials (RCTs) designed to establish non-inferiority or superiority.[6][14] Meta-analyses also included prospective observational studies to supplement RCT data.[9][10]

  • Randomization: Patients were randomly assigned to receive this compound, a comparator NAI (like oseltamivir), or a placebo.

  • Blinding: Both patients and investigators were unaware of the treatment assignments to prevent bias.

  • Inclusion Criteria: Typically, patients were enrolled if they presented with fever (≥37.5°C) and other influenza symptoms and had a positive rapid influenza diagnostic test.[8]

  • Exclusion Criteria: Common exclusions included patients with severe underlying diseases or those who had received other antiviral drugs.

Treatment and Administration
  • This compound: Administered as a single inhalation, typically at doses of 20 mg or 40 mg.[6][7]

  • Oseltamivir: Administered orally, twice daily for 5 days (e.g., 75 mg for adults).[7]

  • Zanamivir: Administered via inhalation, twice daily for 5 days.

  • Peramivir: Administered as a single intravenous infusion.[10]

Endpoints and Data Collection
  • Primary Endpoint: The most common primary endpoint was the "time to illness alleviation" (TTAS). This is a composite measure defined as the time from starting treatment until all major influenza symptoms (such as cough, sore throat, headache, muscle aches, and fatigue) were rated as "absent" or "mild" for a continuous period of approximately 21.5 to 24 hours.[6]

  • Secondary Endpoints: These often included the time to resolution of fever, the proportion of patients shedding the virus at various time points (measured by RT-PCR), and the incidence of adverse events.

  • Data Analysis: Statistical methods like the Kaplan-Meier method were used to estimate median times to symptom alleviation, with log-rank tests for comparison. Cox proportional hazards models were often employed to assess the influence of different variables on outcomes.[8] Meta-analyses pooled data using metrics like log median time to event ratios (logMRs) and log odds ratios (logORs) with a random-effects model.[1][10]

G cluster_protocol Generalized Clinical Trial Workflow for NAI Efficacy cluster_treatment Treatment Arms (Double-Blind) start Patient Screening (Influenza-like illness, fever) enroll Enrollment & Diagnosis (Inclusion/Exclusion Criteria, Rapid Test) start->enroll random Randomization enroll->random lan This compound (Single Inhalation) random->lan Group A comp Comparator NAI (e.g., Oseltamivir, 5 days) random->comp Group B data Data Collection (Symptom Diaries, Temp. Logs, Viral Shedding) lan->data comp->data analysis Statistical Analysis (Kaplan-Meier, Cox Model) data->analysis end Primary Endpoint: Time to Alleviation of Symptoms (TTAS) analysis->end

Caption: A generalized workflow for a typical randomized controlled trial comparing NAIs.

Logical Comparison of Meta-Analysis Conclusions

G LAN Laninamivir Octanoate OSE Oseltamivir LAN->OSE Comparable (Overall) ZAN Zanamivir LAN->ZAN Comparable PER Peramivir PER->LAN Superior (Fever Duration) note1 Note: For H3N2 strain, Oseltamivir was superior to Laninamivir

Caption: Comparative efficacy of this compound against other neuraminidase inhibitors.

References

Laninamivir Octanoate: A Comparative Analysis of Viral Shedding Duration Against Other Influenza Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of influenza therapeutics, the duration of viral shedding is a critical measure of an antiviral agent's efficacy. A shorter period of viral shedding not only correlates with a quicker resolution of symptoms but also reduces the window of transmissibility to others. This guide provides a comparative analysis of Laninamivir octanoate, a long-acting neuraminidase inhibitor, against other established antiviral drugs, focusing on their impact on the duration of influenza virus shedding, supported by experimental data from clinical trials.

Quantitative Comparison of Viral Shedding

The following tables summarize the virological efficacy of this compound in comparison to other neuraminidase inhibitors. The data is primarily focused on the proportion of patients still shedding the influenza virus at specific time points post-treatment initiation, as determined by viral culture or RT-PCR.

Table 1: this compound vs. Oseltamivir

Influenza Strain/ PopulationAntiviral and DosageTime PointPercentage of Patients with Viral SheddingKey Findings
Seasonal Influenza (Adults) This compound (40 mg, single inhalation)Day 327.6%The proportion of patients shedding the virus was significantly lower in the 40-mg this compound group compared to the oseltamivir group.[1]
Oseltamivir (75 mg, twice daily for 5 days)Day 337.7%
Influenza A (H1N1) (Adults) This compound (40 mg, single inhalation)Day 3Significantly lower than oseltamivir group (p=0.001)
Oseltamivir (75 mg, twice daily for 5 days)Day 3-
Influenza A (H1N1) (Children, ≤9 years) This compound (20 mg, single inhalation)Day 60%A significantly lower proportion of patients were shedding the virus in the 20-mg this compound group compared to the oseltamivir group.[2]
Oseltamivir (2 mg/kg, twice daily for 5 days)Day 625.0%

Table 2: this compound vs. Zanamivir and Peramivir

Direct comparative data on the median duration of viral shedding for this compound versus zanamivir and peramivir is limited in the reviewed literature. Most studies focus on clinical endpoints such as the duration of fever.

ComparisonAntiviral AgentsPrimary EndpointKey Findings
Laninamivir vs. Zanamivir (Children with Influenza A/H3N2 and B) This compound vs. ZanamivirDuration of FeverNo statistically significant difference was found in the duration of fever between the two groups.[3][4]
Laninamivir vs. Peramivir (Meta-analysis) This compound vs. PeramivirDuration of FeverThis compound was associated with a significantly longer duration of fever compared to peramivir.[5]
Laninamivir vs. Peramivir (Children with Influenza B) This compound vs. PeramivirMedian Duration of FeverThe median duration of fever was 3 days for laninamivir and 1 day for peramivir (p=0.0097).[6]

Experimental Protocols

The data presented is derived from randomized, double-blind, controlled clinical trials. The general methodology employed in these studies is outlined below.

Patient Population: Eligible participants were typically adults and children with febrile illness and a positive rapid antigen test for influenza, with symptom onset within a specified timeframe (e.g., 36-48 hours).

Treatment Regimen:

  • This compound: Administered as a single inhaled dose (e.g., 20 mg or 40 mg).

  • Oseltamivir: Administered orally, twice daily for 5 days, with dosage adjusted for age and weight.

  • Zanamivir: Administered via inhalation, twice daily for 5 days.

  • Peramivir: Administered as a single intravenous infusion.

Virological Assessment: Nasal or pharyngeal swabs were collected from patients at baseline and at specified time points post-treatment (e.g., Day 1, 3, and 6). These samples were then analyzed for the presence of influenza virus using one or both of the following methods:

  • Viral Culture: Samples were inoculated onto cell lines (e.g., Madin-Darby canine kidney cells) to isolate and identify infectious virus particles.

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This molecular assay was used to detect the presence of viral RNA, providing a sensitive measure of viral shedding.

Experimental Workflow for Viral Shedding Analysis

The following diagram illustrates a typical workflow for the assessment of viral shedding in a clinical trial comparing different antiviral agents.

G cluster_enrollment Patient Enrollment cluster_sampling Sample Collection cluster_outcome Outcome Assessment A Patient with Influenza-like Illness B Inclusion/Exclusion Criteria Met A->B C Informed Consent B->C D Positive Rapid Influenza Test C->D E Randomization D->E F Group 1: This compound (Single Dose) E->F G Group 2: Comparator Antiviral (e.g., Oseltamivir) H Baseline Sample (Day 1) F->H G->H I Follow-up Samples (e.g., Day 3, 6) H->I J Viral Culture I->J K RT-PCR I->K L Determine Proportion of Patients Shedding Virus J->L K->L M Calculate Median Duration of Viral Shedding L->M cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment & Entry Replication Viral Replication Host_Cell->Replication Uncoating Budding_Virions Budding Virions Replication->Budding_Virions Assembly Sialic_Acid Sialic Acid Receptor Budding_Virions->Sialic_Acid Tethering Neuraminidase Neuraminidase Budding_Virions->Neuraminidase Neuraminidase Action Released_Virus Released Virus Neuraminidase->Sialic_Acid Cleavage Laninamivir Laninamivir Laninamivir->Neuraminidase Inhibition

References

Validating the single-dose efficacy of Laninamivir octanoate in preventing influenza

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the single-dose efficacy of laninamivir octanoate with alternative antiviral agents for the prevention of influenza. This document provides a detailed analysis of supporting experimental data, methodologies, and the underlying mechanism of action for researchers, scientists, and drug development professionals.

The landscape of influenza prevention is evolving, with a growing emphasis on simplified and effective prophylactic regimens to enhance compliance and public health outcomes. This compound, a long-acting neuraminidase inhibitor, has emerged as a significant advancement, offering the convenience of single-dose administration for influenza prophylaxis. This guide provides an in-depth comparison of the prophylactic efficacy of this compound against other established and newer antiviral agents, including oseltamivir, zanamivir, and baloxavir marboxil, supported by preclinical and clinical data.

Comparative Efficacy in Influenza Prophylaxis

The prophylactic efficacy of an antiviral is primarily measured by its ability to prevent the development of clinical influenza in individuals exposed to the virus. Key parameters evaluated in clinical and preclinical studies include the incidence of laboratory-confirmed clinical influenza, reduction in viral shedding, and overall survival rates in animal models.

Preclinical Evidence: Animal Model Studies

Animal models, particularly mice and ferrets, are crucial for the initial validation of antiviral efficacy. Ferrets are considered a gold-standard model for influenza as they mimic human-like symptoms and transmission patterns.[1]

Mouse models have demonstrated the potent prophylactic activity of a single dose of this compound. Preclinical studies have shown that a single intranasal administration of this compound provides efficacy comparable to repeated doses of zanamivir or oseltamivir.[2]

Recent studies in mice have also highlighted the prophylactic potential of baloxavir marboxil, a cap-dependent endonuclease inhibitor with a different mechanism of action. A single subcutaneous administration of baloxavir acid (the active form of baloxavir marboxil) has been shown to protect mice from lethal influenza A and B virus infections, with a greater suppressive effect on lung viral titers compared to repeated oral doses of oseltamivir phosphate.[3]

Table 1: Comparative Prophylactic Efficacy of Antivirals in Animal Models

Antiviral AgentAnimal ModelDosing RegimenKey FindingsReference(s)
This compound MouseSingle intranasal doseEfficacy similar to repeated doses of oseltamivir or zanamivir.[2]
Oseltamivir MouseOnce daily for 10 days (oral)Significantly reduced lung viral titers and prolonged survival time.[3]
Baloxavir Acid MouseSingle subcutaneous doseCompletely prevented mortality; greater reduction in lung viral titers compared to oseltamivir.[3][4]
Clinical Evidence: Human Trials

Clinical trials in humans provide the definitive assessment of prophylactic efficacy. Post-exposure prophylaxis (PEP) studies, typically conducted in household settings, are a common design to evaluate the effectiveness of antivirals in preventing influenza transmission.

A meta-analysis of three studies on post-exposure prophylaxis demonstrated that this compound significantly reduced the incidence of clinical influenza.[5][6] One large-scale, randomized, placebo-controlled study found that a single 40 mg administration of this compound significantly reduced the development of influenza in household contacts of infected individuals, with a relative risk reduction of 62.8% compared to placebo.[7]

For comparison, oseltamivir, administered once daily for 10 days, has also shown prophylactic efficacy. Baloxavir marboxil, administered as a single oral dose, has demonstrated significant post-exposure prophylactic efficacy in preventing influenza in household contacts, with a risk of clinical influenza of 1.9% in the baloxavir group versus 13.6% in the placebo group.[8]

Table 2: Comparative Prophylactic Efficacy of Antivirals in Human Clinical Trials

Antiviral AgentStudy DesignDosing RegimenIncidence of Clinical Influenza (Drug vs. Placebo)Relative Risk ReductionReference(s)
This compound Randomized, placebo-controlledSingle 40 mg inhalation4.5% vs. 12.1%62.8%[7]
Oseltamivir Meta-analysis of trials75 mg once daily for 7-10 days--[5][6]
Baloxavir Marboxil Randomized, placebo-controlledSingle oral dose1.9% vs. 13.6%86%[8]

Experimental Protocols

Understanding the methodologies employed in these studies is critical for interpreting the data accurately.

Animal Model Prophylaxis Study Protocol

A typical preclinical study to evaluate the prophylactic efficacy of an antiviral in a mouse model involves the following steps:

  • Animal Acclimatization: Healthy, specific-pathogen-free mice (e.g., BALB/c) are acclimatized to the laboratory conditions.

  • Antiviral Administration: A single dose of the investigational drug (e.g., this compound, baloxavir acid) or a full course of the comparator drug (e.g., oseltamivir) is administered at a predefined time point before viral challenge.

  • Viral Challenge: At a specified time after drug administration (e.g., 24 hours), mice are intranasally inoculated with a lethal dose of a specific influenza virus strain (e.g., A/PR/8/34 (H1N1)).

  • Monitoring: Animals are monitored daily for a set period (e.g., 14 days) for clinical signs of illness, including weight loss and mortality.

  • Viral Titer Determination: On specific days post-infection, a subset of animals from each group is euthanized, and lung tissues are collected to determine the viral load, typically by plaque assay or TCID50 assay.

  • Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., log-rank test). Viral titers and body weight changes are compared between treatment groups and the placebo/vehicle control group.

Preclinical Prophylaxis Study Workflow
Human Post-Exposure Prophylaxis (PEP) Clinical Trial Protocol

Clinical trials for influenza post-exposure prophylaxis are typically designed as follows:

  • Enrollment of Index Case and Household Contacts: An individual with laboratory-confirmed influenza (the "index case") and their household contacts are enrolled in the study.

  • Randomization: Asymptomatic household contacts are randomly assigned to receive either the investigational drug (e.g., a single dose of this compound) or a placebo. This is typically done in a double-blind manner.

  • Drug Administration: The assigned treatment is administered to the household contacts within a short timeframe after the onset of symptoms in the index case (e.g., within 48 hours).

  • Follow-up and Symptom Monitoring: Participants are monitored for a specified period (e.g., 10 days) for the development of influenza-like illness. Symptoms are often recorded in a daily diary.

  • Specimen Collection and Laboratory Confirmation: If a participant develops symptoms, respiratory specimens (e.g., nasal or throat swabs) are collected and tested for influenza virus by methods such as reverse transcription-polymerase chain reaction (RT-PCR).

  • Primary Endpoint Assessment: The primary endpoint is typically the proportion of participants in each group who develop laboratory-confirmed clinical influenza.

  • Safety Assessment: The incidence of adverse events is monitored and compared between the treatment and placebo groups.

PEP Clinical Trial Workflow

Mechanism of Action: Neuraminidase Inhibition

This compound is a prodrug that is hydrolyzed to its active form, laninamivir, in the respiratory tract. Laninamivir is a potent inhibitor of the influenza virus neuraminidase (NA) enzyme.

The influenza virus replication cycle involves several key steps:

  • Attachment and Entry: The viral hemagglutinin (HA) protein binds to sialic acid receptors on the surface of host cells, leading to viral entry via endocytosis.

  • Replication: Inside the host cell, the virus replicates its genetic material and synthesizes new viral proteins.

  • Assembly and Budding: New virus particles are assembled and bud from the host cell membrane.

  • Release: The viral neuraminidase enzyme cleaves the sialic acid receptors, releasing the newly formed virions to infect other cells.

Neuraminidase inhibitors, including laninamivir, oseltamivir, and zanamivir, act at the final stage of the viral replication cycle. By blocking the active site of the neuraminidase enzyme, these drugs prevent the cleavage of sialic acid, causing the newly formed virus particles to remain tethered to the surface of the infected cell. This aggregation prevents the spread of the virus to other respiratory epithelial cells. The long-acting nature of laninamivir is attributed to its prolonged retention in the respiratory tract.[9]

In contrast, baloxavir marboxil inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, an earlier step in the viral replication cycle that is essential for viral gene transcription.[4]

Influenza Virus Replication and Neuraminidase Inhibition cluster_host_cell Host Cell cluster_entry Entry cluster_replication Replication cluster_release Release Attachment 1. Virus Attachment (HA binds Sialic Acid) Endocytosis 2. Endocytosis Attachment->Endocytosis Uncoating 3. Uncoating & vRNA Release Replication_Transcription 4. Viral RNA Replication & Protein Synthesis Uncoating->Replication_Transcription Assembly 5. Assembly & Budding Release 6. Virion Release Assembly->Release New_Virions New Virions Release->New_Virions Release->Block Influenza_Virus Influenza Virus Influenza_Virus->Attachment Infection Infection of New Cells New_Virions->Infection Neuraminidase_Inhibitor Neuraminidase Inhibitor (e.g., Laninamivir) Neuraminidase_Inhibitor->Block Inhibits Neuraminidase Block->New_Virions Prevents Release

Mechanism of Neuraminidase Inhibitors

Conclusion

The single-dose administration of this compound represents a significant advancement in the strategy for influenza prophylaxis, offering a convenient and effective option to prevent the spread of influenza. Preclinical and clinical data robustly support its efficacy, which is comparable to or, in some aspects of convenience, superior to multi-dose neuraminidase inhibitors. The emergence of newer agents like baloxavir marboxil, with a different mechanism of action and also a single-dose regimen, provides another valuable tool in the armamentarium against influenza. For researchers and drug development professionals, the continued evaluation of these single-dose prophylactic strategies is paramount for optimizing public health responses to both seasonal and pandemic influenza threats. The choice of prophylactic agent will likely depend on various factors, including the specific influenza strain, patient populations, and the setting of the outbreak.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Laninamivir Octanoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Laninamivir Octanoate.

This compound, a long-acting neuraminidase inhibitor prodrug, is a key compound in influenza research. While essential for scientific advancement, its proper disposal is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in a laboratory setting.

Safety and Handling Precautions

According to safety data sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, standard laboratory hygiene and safety practices should always be observed.

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[2]

  • Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][3]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water.[2][3]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2][3]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek medical advice.[2]

Disposal Procedures for this compound

While this compound is not classified as hazardous, it is imperative to follow established protocols for pharmaceutical waste to prevent environmental contamination and ensure compliance with local, state, and federal regulations.[2][4]

Step 1: Waste Identification and Segregation

The first crucial step is to correctly identify and segregate the waste. As a non-hazardous pharmaceutical compound, this compound waste should be kept separate from general laboratory trash and hazardous chemical waste.[4][5]

Waste StreamDescriptionRecommended Container
Non-Hazardous Pharmaceutical Waste Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and empty stock containers.Blue pharmaceutical waste container, clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration."[6]
Sharps Waste Needles or syringes contaminated with this compound.Yellow-lidded sharps container.[4]
Liquid Waste Solutions containing this compound.Labeled, leak-proof liquid waste container. Do not pour down the drain.[7]

Step 2: On-Site Management and Storage

Proper on-site management is critical to prevent accidental exposure or environmental release.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Documentation: Maintain a log of all disposed pharmaceutical waste as required by your institution's environmental health and safety (EHS) department.

Step 3: Final Disposal

The recommended final disposal method for non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.[6][8] This ensures the complete destruction of the active pharmaceutical ingredient.

  • Do not dispose of this compound in the regular trash or flush it down the drain.[7][9] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[7]

  • Arrange for pickup and disposal through your institution's EHS department or a certified pharmaceutical waste contractor.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Characterization cluster_1 Segregation and Containment cluster_2 Final Disposal start This compound Waste Generated is_hazardous Is the waste mixed with a hazardous substance? start->is_hazardous non_hazardous Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous No hazardous Segregate as Hazardous Chemical Waste is_hazardous->hazardous Yes sharps Sharps Container (Yellow Lid) non_hazardous->sharps Sharps solid Solid Waste Container (Blue Lid) non_hazardous->solid Solid Waste liquid Liquid Waste Container (Labeled, Leak-Proof) non_hazardous->liquid Liquid Waste haz_disposal Dispose via Hazardous Waste Contractor hazardous->haz_disposal incineration Dispose via Licensed Pharmaceutical Waste Incineration sharps->incineration solid->incineration liquid->incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laninamivir octanoate
Reactant of Route 2
Laninamivir octanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.